Product packaging for N-Ethoxycarbonyl-L-phenylalanine(Cat. No.:CAS No. 19887-32-2)

N-Ethoxycarbonyl-L-phenylalanine

Cat. No.: B025040
CAS No.: 19887-32-2
M. Wt: 237.25 g/mol
InChI Key: YUBBGLSAFZJOMD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethoxycarbonyl-L-phenylalanine (CAS 19887-32-2) is a chemically modified derivative of the essential amino acid L-phenylalanine, where an ethoxycarbonyl group protects the amine functionality. This modification is critical in synthetic organic and peptide chemistry, as it allows for the controlled step-wise construction of complex peptide chains by preventing unwanted side reactions at the amine group during synthesis. The compound has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol. It has a measured density of 1.213 g/cm³ and a melting point of 78-82°C . As a phenylalanine derivative, it serves as a key building block in biochemical research, particularly in the development of novel peptides and enzyme substrates . Its specific research value is highlighted in studies of serine proteinases like thrombin, where derivatives of ethoxycarbonyl-phenylalanine are utilized in the design of high selective chromogenic active-site titrants, aiding in the study of enzymatic mechanisms and kinetics . Amino acid derivatives, including those like this compound, are recognized in research as ergogenic supplements and are studied for their potential to influence the secretion of anabolic hormones and prevent exercise-induced muscle damage in vitro . This compound is solely for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B025040 N-Ethoxycarbonyl-L-phenylalanine CAS No. 19887-32-2

Properties

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBBGLSAFZJOMD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Ethoxycarbonyl-L-phenylalanine: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of N-Ethoxycarbonyl-L-phenylalanine, a key derivative of the amino acid L-phenylalanine utilized in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource of its fundamental characteristics.

Core Physicochemical Properties

This compound presents as a white to off-white solid and exhibits solubility in organic solvents.[1] Its core quantitative physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄[2]
Molecular Weight 237.25 g/mol [2]
Melting Point 78-82 °C[3]
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available
Optical Rotation Data not available

Experimental Protocols for Property Determination

Detailed methodologies for ascertaining the key physicochemical parameters of this compound are outlined below. These protocols are based on standard analytical techniques for organic compounds and amino acid derivatives.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be precisely determined using Differential Scanning Calorimetry (DSC).

Methodology:

  • A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The temperature of the furnace is increased at a constant rate, typically 10 °C/min.

  • The heat flow to the sample and reference is monitored. The melting point is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the solid-to-liquid phase transition.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

  • The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating the solvent and weighing the residue.

  • The solubility is expressed in units such as g/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the amino acid derivative solution using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Optical Rotation Measurement by Polarimetry

The specific rotation of this compound, a measure of its optical activity, is determined using a polarimeter.

Methodology:

  • A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol or chloroform) at a specific concentration (c, in g/mL).

  • The polarimeter sample cell of a known path length (l, in decimeters) is filled with the solution.

  • The observed optical rotation (α) of the solution is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • The specific rotation, [α]Tλ, is calculated using the following formula: [α]Tλ = α / (l × c)

Experimental Workflow

The logical flow for the comprehensive physicochemical characterization of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point (DSC) purification->mp sol Solubility (Shake-Flask) purification->sol pka pKa (Potentiometric Titration) purification->pka or Optical Rotation (Polarimetry) purification->or spec Spectroscopic Analysis (NMR, IR, MS) purification->spec table Tabulate Quantitative Data mp->table sol->table pka->table or->table report Generate Technical Guide spec->report table->report

Physicochemical characterization workflow.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and experimental protocols are intended to facilitate further investigation and application of this compound in various scientific endeavors.

References

An In-depth Technical Guide to N-Ethoxycarbonyl-L-phenylalanine: Structure and Chirality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethoxycarbonyl-L-phenylalanine is an amino acid derivative of significant interest in organic synthesis and medicinal chemistry.[1] It is characterized by the attachment of an ethoxycarbonyl protecting group to the nitrogen atom of L-phenylalanine. This modification enhances its stability and modulates its reactivity, making it a valuable building block in peptide synthesis and the development of more complex molecules.[1] Its inherent chirality, derived from the L-phenylalanine backbone, is a critical feature for its application in the synthesis of stereospecific pharmaceuticals.[1]

Molecular Structure and Properties

This compound is a white to off-white solid that is generally soluble in organic solvents.[1] The presence of the hydrophobic phenyl group contributes to this solubility profile.[1] The ethoxycarbonyl group serves as a protecting group for the amine, which is a common strategy in peptide synthesis to prevent unwanted side reactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄[1][2]
Molecular Weight 237.25 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 78-82 °C[3]
InChI InChI=1/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1[1]
SMILES CCOC(=O)N--INVALID-LINK--C(=O)O[1]

Chirality and Stereochemistry

The chirality of this compound is a defining characteristic, originating from the L-phenylalanine precursor. L-phenylalanine is one of the twenty proteinogenic amino acids and possesses a single stereocenter at the alpha-carbon (Cα). In this compound, this stereocenter is preserved.

The "L" designation in the name refers to the spatial arrangement of the substituents around the chiral alpha-carbon. According to the Cahn-Ingold-Prelog (CIP) priority rules, this configuration is assigned as (S). The SMILES notation, CCOC(=O)N--INVALID-LINK--C(=O)O, explicitly denotes this (S)-configuration at the chiral center with [C@@H].[1] This stereochemical integrity is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Caption: 2D structure of this compound with the chiral alpha-carbon highlighted.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-phenylalanine with an ethoxycarbonylating agent, such as ethyl chloroformate, under basic conditions. The following is a generalized protocol based on standard organic chemistry principles for N-acylation of amino acids.

Materials:

  • L-Phenylalanine

  • Ethyl chloroformate

  • A suitable base (e.g., sodium carbonate, sodium bicarbonate, or a tertiary amine like triethylamine)

  • An appropriate solvent system (e.g., water/dioxane, water/acetone)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolution: L-phenylalanine is dissolved in an aqueous solution of the chosen base. The base serves to deprotonate the amino group, making it a more potent nucleophile, and to neutralize the HCl byproduct formed during the reaction.

  • Acylation: The solution is cooled in an ice bath, and ethyl chloroformate is added dropwise with vigorous stirring. The temperature is maintained near 0 °C to control the reactivity and minimize side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting L-phenylalanine is consumed.

  • Workup: Once the reaction is complete, the reaction mixture is typically washed with an organic solvent like diethyl ether to remove any unreacted ethyl chloroformate and other non-polar impurities.

  • Acidification: The aqueous layer is then acidified to a pH of approximately 2-3 with cold dilute hydrochloric acid. This protonates the carboxylate group, causing the this compound to precipitate out of the solution as it is less soluble in its acidic form.

  • Extraction and Isolation: The product is then extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity. While specific, detailed experimental protocols for this exact molecule are not available in the provided search results, the following methods are standard practice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence of all expected protons and carbons in the molecule and to verify their chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the C=O stretches of the carbamate and carboxylic acid, the N-H bond of the amide, and the aromatic C-H bonds of the phenyl group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support the molecular formula.

  • Melting Point Analysis: The melting point of the synthesized compound would be measured and compared to the literature value to assess its purity.

  • Optical Rotation: The specific rotation of the compound would be measured using a polarimeter to confirm its enantiomeric purity.

Applications in Research and Drug Development

This compound is an important intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is a key building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[4] Its defined stereochemistry is essential for the biological activity of these drugs. The ability to incorporate this protected amino acid into peptide chains also makes it a valuable reagent in peptide and peptidomimetic drug discovery.[1]

References

Spectral Analysis of N-Ethoxycarbonyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Ethoxycarbonyl-L-phenylalanine, a key derivative of the amino acid L-phenylalanine used in various scientific applications, including peptide synthesis and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Molecular Structure

This compound possesses a chemical formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol .[1][2] The structure features an ethoxycarbonyl group attached to the nitrogen atom of the L-phenylalanine backbone.

Spectral Data Presentation

The following tables summarize the available and expected spectral data for this compound. Due to the limited availability of direct experimental data in public repositories, some values are predicted based on the analysis of similar compounds and general principles of spectroscopy.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.35m5HAromatic protons (C₆H₅)
~5.10d1HNH
~4.60m1Hα-CH
~4.10q2H-O-CH₂-CH₃
~3.15m2Hβ-CH₂
~1.20t3H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~174Carbonyl carbon (COOH)
~156Carbonyl carbon (N-COO-)
~136Quaternary aromatic carbon
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~61-O-CH₂-
~55α-CH
~38β-CH₂
~14-CH₃

Table 3: IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (Carboxylic Acid)
~3030MediumAromatic C-H stretch
~2980, 2940MediumAliphatic C-H stretch
~1740StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic Acid)
~1540MediumN-H bend
~1450, 1495MediumAromatic C=C stretch
~1250StrongC-O stretch
~700, 740StrongAromatic C-H out-of-plane bend

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/zIon
237[M]⁺ (Molecular Ion)
192[M - COOH]⁺
164[M - COOEt]⁺
146[M - CH₂-C₆H₅]⁺
91[CH₂-C₆H₅]⁺ (Tropylium ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (several hundred to thousands) is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., EI) and mass analyzer (e.g., quadrupole or time-of-flight) is used.

  • Mass Analysis and Detection: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare for Infusion/Chromatography Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

N-Ethoxycarbonyl-L-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19887-32-2 Molecular Formula: C₁₂H₁₅NO₄

This technical guide provides an in-depth overview of N-Ethoxycarbonyl-L-phenylalanine, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Physicochemical Properties

This compound is a white to off-white solid.[1][2] It is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by an ethoxycarbonyl group. This protection enhances its stability and modifies its reactivity, making it a valuable building block in the synthesis of more complex molecules.[1] It is generally soluble in organic solvents.[1]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 19887-32-2[1][2]
Molecular Formula C₁₂H₁₅NO₄[1][2]
Molecular Weight 237.25 g/mol [2]
Appearance White to off-white solid[1][2]
Melting Point 78-82 °C[2]
Purity ≥97%[2]

Synthesis

The synthesis of this compound is typically achieved through the reaction of L-phenylalanine with ethyl chloroformate in the presence of a base. This reaction, a type of Schotten-Baumann reaction, protects the amino group of the amino acid, allowing for selective reactions at the carboxylic acid functionality.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the N-acylation of an amino acid using an acyl chloride.

Materials:

  • L-phenylalanine

  • Ethyl chloroformate

  • Sodium bicarbonate (or another suitable base)

  • Water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-phenylalanine in an aqueous solution of sodium bicarbonate in a flask.

  • Cool the flask in an ice bath with constant stirring.

  • Slowly add ethyl chloroformate dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether to remove any unreacted ethyl chloroformate and other organic impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl). This will precipitate the this compound.

  • Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product L-Phe L-Phenylalanine ReactionVessel Reaction in Aqueous Solution (0°C to RT) L-Phe->ReactionVessel EtOCOCl Ethyl Chloroformate EtOCOCl->ReactionVessel Base Base (e.g., NaHCO₃) Base->ReactionVessel Acidification Acidification (pH 2-3) ReactionVessel->Acidification 1. Reaction Completion Extraction Extraction with Organic Solvent Acidification->Extraction 2. Precipitation Drying Drying and Solvent Removal Extraction->Drying 3. Isolation FinalProduct N-Ethoxycarbonyl- L-phenylalanine Drying->FinalProduct 4. Purification Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_effects Physiological Effects cluster_drug Drug Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ACE_Inhibitor ACE Inhibitor (e.g., Lisinopril derived from This compound) ACE_Inhibitor->ACE Inhibits

References

The Biological Significance of the Ethoxycarbonyl Group on Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of an ethoxycarbonyl group onto the phenylalanine scaffold is a pivotal chemical modification in medicinal chemistry, profoundly influencing the biological properties of the resulting molecules. This technical guide provides an in-depth analysis of the biological significance of the ethoxycarbonyl group when attached to phenylalanine, with a primary focus on its role in enzyme inhibition and as a strategic element in prodrug design. We will explore its impact on pharmacokinetics and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Versatility of the Ethoxycarbonyl Moiety

The ethoxycarbonyl group, an ester of carbonic acid, is a relatively small and simple functional group. However, when appended to a biologically relevant scaffold such as phenylalanine, it can dramatically alter the parent molecule's physicochemical properties, including lipophilicity, polarity, and susceptibility to metabolic enzymes.[1] These changes are instrumental in enhancing therapeutic efficacy, primarily through two key mechanisms: direct interaction with biological targets and modulation of pharmacokinetic profiles in prodrug strategies.

Case Study: Angiotensin-Converting Enzyme (ACE) Inhibition

A prime example of the biological significance of the ethoxycarbonyl group on a phenylalanine derivative is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure.

The Role in Potent Enzyme Inhibition

The compound N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline, known as enalapril , is a widely prescribed ACE inhibitor.[2] Enalapril itself is a prodrug, and its active metabolite, enalaprilat , potently inhibits ACE. The N-(1(S)-ethoxycarbonyl-3-phenylpropyl) moiety, a derivative of ethoxycarbonyl-phenylalanine, is crucial for this activity.

The active form, N-[(S)-1-carboxy-3-phenylpropyl]-L-Ala-L-Pro (enalaprilat), exhibits a remarkable inhibitory potency against ACE, with a half-maximal inhibitory concentration (IC50) of 1.2 nM .[3][4] This high affinity is attributed to the structural mimicry of the C-terminal dipeptide of angiotensin I, the natural substrate of ACE. The carboxylate group of the hydrolyzed ethoxycarbonyl moiety chelates the essential zinc ion in the active site of ACE, leading to potent inhibition.

Quantitative Data: In Vitro Potency of ACE Inhibitors

The following table summarizes the in vitro potency of enalaprilat and other key ACE inhibitors, highlighting the efficacy imparted by the core chemical scaffold.

InhibitorIC50 (nM)Reference(s)
Enalaprilat 1.2 - 2.4[3][5]
Captopril20.0[5]
Lisinopril1.2[5]
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[6][7][8] The following diagram illustrates the RAAS pathway and the point of intervention for ACE inhibitors like enalaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts to Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Na+ & H2O Retention Blood_Vessels->Increased_BP Enalaprilat Enalaprilat (Active Inhibitor) Enalaprilat->ACE inhibits

RAAS pathway and ACE inhibition.

The Ethoxycarbonyl Group in Prodrug Design

The ethoxycarbonyl group is a cornerstone of prodrug strategies, particularly for enhancing the oral bioavailability of carboxylic acid-containing drugs.[9][10][11] Enalapril serves as a classic example of this application.

Enhancing Oral Absorption

The active form, enalaprilat, has poor oral absorption due to its high polarity. By masking one of the carboxylic acid groups as an ethyl ester (the ethoxycarbonyl group), the lipophilicity of the molecule is increased, facilitating its absorption from the gastrointestinal tract.[6][12] Once absorbed, the ester is rapidly hydrolyzed by esterases in the plasma and liver to release the active enalaprilat.

Pharmacokinetic Profile of an Ethoxycarbonyl-Phenylalanine Prodrug

The pharmacokinetic parameters of enalapril demonstrate the success of this prodrug strategy.

ParameterValueReference(s)
Oral Absorption (Enalapril)~60%[6][7]
Time to Peak Plasma Concentration (Enalapril)~1 hour[6][13]
Elimination Half-life (Enalaprilat)~11 hours[12][13]

Experimental Protocols

Synthesis of an N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine Intermediate

The synthesis of the core N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine moiety is a key step in the production of enalapril and related compounds. The following is a representative experimental protocol for the synthesis of this intermediate.

Reaction: Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine followed by hydrogenation.

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • L-alanine benzyl ester 4-toluenesulfonate

  • 10% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

  • Ethanol

  • Acetic acid

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reductive Amination: A solution of ethyl 2-oxo-4-phenylbutanoate and L-alanine benzyl ester 4-toluenesulfonate in a suitable solvent is subjected to catalytic hydrogenation in the presence of a palladium catalyst.

  • Hydrogenation: The mixture is hydrogenated under pressure (e.g., 30 psi) until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue contains N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine benzylester.

  • Debenzylation: The benzyl ester is dissolved in ethanol, and a few drops of acetic acid are added. The mixture is then hydrogenated in the presence of 10% Pd/C to cleave the benzyl protecting group, yielding N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine.[1]

  • Purification: The final product is purified by recrystallization or chromatography.

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine containing dipeptide.

Synthesis_Workflow Start Starting Materials: - Ethyl 2-oxo-4-phenylbutanoate - L-Alanine derivative Reductive_Amination Reductive Amination (e.g., Catalytic Hydrogenation) Start->Reductive_Amination Intermediate_1 N-(1-Ethoxycarbonyl-3-phenylpropyl) -L-Alanine derivative Reductive_Amination->Intermediate_1 Coupling Peptide Coupling (with Proline derivative) Intermediate_1->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Deprotection Deprotection Protected_Dipeptide->Deprotection Final_Product Final Product (e.g., Enalapril) Deprotection->Final_Product Purification Purification & Analysis (e.g., HPLC, NMR) Final_Product->Purification

Synthetic workflow for an ACE inhibitor.

Conclusion

The strategic placement of an ethoxycarbonyl group on a phenylalanine scaffold is a powerful tool in drug design and development. As exemplified by the ACE inhibitor enalapril, this modification can lead to the creation of potent enzyme inhibitors and highly effective prodrugs with improved pharmacokinetic profiles. The ability of the ethoxycarbonyl group to modulate lipophilicity and serve as a precursor to a key binding moiety highlights its significance in medicinal chemistry. A thorough understanding of the biological implications of this functional group is essential for the rational design of novel therapeutics.

References

The Genesis of Controlled Peptide Synthesis: A Technical Guide to N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to synthesize peptides of defined sequence is a cornerstone of modern biochemistry, pharmacology, and drug development. This capability hinges on the strategic use of protecting groups, particularly for the α-amino group of amino acids, to prevent uncontrolled polymerization and direct the course of peptide bond formation. This in-depth technical guide explores the discovery and history of N-protected amino acids, from the foundational work of Emil Fischer to the development of the revolutionary carbobenzoxy (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. We will provide a detailed historical narrative, present quantitative data on the efficiency of these protecting groups, and offer meticulously outlined experimental protocols for their application and removal. Furthermore, this guide will feature visualizations of key chemical pathways and experimental workflows to provide a comprehensive understanding of these indispensable tools in peptide chemistry.

A Historical Perspective: From Uncontrolled Reactions to Precise Synthesis

The early 20th century witnessed groundbreaking discoveries in protein chemistry. Emil Fischer, a pioneer in the field, proposed in 1902 that proteins were composed of amino acids linked by what he termed "peptide bonds".[1][2] By 1905, he had successfully synthesized a dipeptide, glycyl-glycine, laying the very foundation of peptide synthesis.[1][3] However, the synthesis of longer, defined peptide sequences remained a significant hurdle. The primary challenge was the inherent reactivity of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group, leading to uncontrolled polymerization.

A paradigm shift occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group .[4][5] This was the first readily cleavable N-terminal protecting group that was stable to the conditions of peptide bond formation, yet could be removed under mild conditions that did not affect the newly formed peptide bond.[4] This innovation ushered in an era of controlled, stepwise peptide synthesis.

The quest for even milder and more versatile protecting groups continued, leading to the development of the tert-butyloxycarbonyl (Boc) group . The Boc group, removable under acidic conditions, offered an alternative to the hydrogenolysis required for Cbz cleavage.[6][7] This became particularly important with the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield in the 1960s, for which he was awarded the Nobel Prize in Chemistry in 1984.[8]

In the late 1970s, Eric Atherton and Bob Sheppard introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group .[8] The Fmoc group is cleaved under mild basic conditions, typically with piperidine, providing an "orthogonal" protection strategy to the acid-labile side-chain protecting groups commonly used in SPPS.[9][10] This orthogonality, where one type of protecting group can be removed without affecting another, is a critical principle in modern peptide synthesis.

The Carbobenzoxy (Cbz) Group: The Dawn of Controlled Synthesis

The introduction of the Cbz group by Bergmann and Zervas was a landmark achievement that enabled the rational synthesis of peptides for the first time.[4][5]

Protection and Deprotection Chemistry

The Cbz group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction.[5][11] This converts the nucleophilic amine into a much less reactive carbamate.

The primary method for Cbz deprotection is catalytic hydrogenolysis, where the protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[8][11] This cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Cbz_Protection_Deprotection cluster_protection Cbz Protection (Schotten-Baumann) cluster_deprotection Cbz Deprotection (Catalytic Hydrogenolysis) Amino_Acid Amino Acid (R-NH2) Cbz_Amino_Acid N-Cbz-Amino Acid Amino_Acid->Cbz_Amino_Acid Reaction Benzyl_Chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_Chloroformate->Cbz_Amino_Acid Base Aqueous Base (e.g., Na2CO3) Base->Cbz_Amino_Acid Cbz_Amino_Acid_dep N-Cbz-Amino Acid Free_Amine Free Amine (R-NH2) Cbz_Amino_Acid_dep->Free_Amine Cleavage Toluene Toluene Cbz_Amino_Acid_dep->Toluene CO2 CO2 Cbz_Amino_Acid_dep->CO2 H2_PdC H2, Pd/C H2_PdC->Free_Amine

Cbz protection and deprotection pathway.
Quantitative Data for Cbz Protection and Deprotection

Protecting GroupProtection ReagentDeprotection ConditionsTypical Yield (%)Reference(s)
Cbz Benzyl ChloroformateH₂, Pd/C>90[12]
HBr in Acetic AcidVariable[11]
Experimental Protocols

Protocol 2.3.1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Reaction) [11]

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.0-3.0 eq) at 0 °C with vigorous stirring.

  • Addition of Cbz-Cl: Add benzyl chloroformate (1.1-1.5 eq), either neat or dissolved in a minimal amount of a suitable organic solvent (e.g., dioxane), dropwise to the cold, stirring solution. Maintain the pH of the reaction mixture between 9 and 10.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Isolation: The N-Cbz protected amino acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2.3.2: Cbz Deprotection by Catalytic Hydrogenolysis [8]

  • Dissolution: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.

The tert-Butyloxycarbonyl (Boc) Group: A Key for Solid-Phase Synthesis

The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), offering a robust and reliable method for temporary N-terminal protection.

Protection and Deprotection Chemistry

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[6][12] The deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[6][13]

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidolysis) Amino_Acid Amino Acid (R-NH2) Boc_Amino_Acid N-Boc-Amino Acid Amino_Acid->Boc_Amino_Acid Reaction Boc_Anhydride Boc Anhydride ((Boc)2O) Boc_Anhydride->Boc_Amino_Acid Base Base (e.g., TEA, DMAP) Base->Boc_Amino_Acid Boc_Amino_Acid_dep N-Boc-Amino Acid Free_Amine Free Amine (R-NH2) Boc_Amino_Acid_dep->Free_Amine Cleavage Isobutylene Isobutylene Boc_Amino_Acid_dep->Isobutylene CO2 CO2 Boc_Amino_Acid_dep->CO2 TFA Trifluoroacetic Acid (TFA) TFA->Free_Amine

Boc protection and deprotection pathway.
Quantitative Data for Boc Protection and Deprotection

Protecting GroupProtection ReagentDeprotection ConditionsTypical Yield (%)Reference(s)
Boc Di-tert-butyl dicarbonateTFA in DCM (e.g., 50%)>95[4][6]
4M HCl in Dioxane>95[14]
Experimental Protocols

Protocol 3.3.1: N-Boc Protection of an Amino Acid [15]

  • Dissolution: Dissolve the amino acid (1.0 eq) in a mixture of an organic solvent (e.g., THF, dioxane) and water.

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or sodium bicarbonate, to the solution.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extraction: Acidify the aqueous residue with a mild acid (e.g., citric acid) and extract the N-Boc-amino acid with an organic solvent like ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 3.3.2: Boc Deprotection in Solid-Phase Peptide Synthesis [4]

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM).

  • Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).

  • Washing: Wash the resin with DCM and then DMF to prepare for the next coupling step.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Standard for Modern SPPS

The Fmoc group is the most widely used N-terminal protecting group in modern solid-phase peptide synthesis due to its mild cleavage conditions, which are compatible with a wide range of acid-labile side-chain protecting groups.

Protection and Deprotection Chemistry

The Fmoc group is typically introduced by reacting an amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions.[1] Deprotection is achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in DMF.[5][8] The cleavage proceeds via a β-elimination mechanism.

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection (Base-mediated) Amino_Acid Amino Acid (R-NH2) Fmoc_Amino_Acid N-Fmoc-Amino Acid Amino_Acid->Fmoc_Amino_Acid Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Amino_Acid Base Aqueous Base (e.g., NaHCO3) Base->Fmoc_Amino_Acid Fmoc_Amino_Acid_dep N-Fmoc-Amino Acid Free_Amine Free Amine (R-NH2) Fmoc_Amino_Acid_dep->Free_Amine Cleavage Dibenzofulvene_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Amino_Acid_dep->Dibenzofulvene_Adduct Piperidine Piperidine Piperidine->Free_Amine

Fmoc protection and deprotection pathway.
Quantitative Data for Fmoc Protection and Deprotection

Protecting GroupProtection ReagentDeprotection ConditionsTypical Deprotection TimeReference(s)
Fmoc Fmoc-OSu20% Piperidine in DMF5-20 minutes[5][16]
Fmoc-Cl2% DBU / 2% Piperidine in DMFFaster than piperidine alone[5][9]
Experimental Protocols

Protocol 4.3.1: N-Fmoc Protection of an Amino Acid [1]

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone to the amino acid solution with vigorous stirring at room temperature.

  • Reaction: Stir the reaction mixture for 4-16 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extraction: Extract the N-Fmoc-amino acid with an organic solvent such as ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Protocol 4.3.2: Fmoc Deprotection in Solid-Phase Peptide Synthesis [3]

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for an initial 2-3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Conclusion: The Indispensable Role of N-Protection in Peptide Science

The development of N-protected amino acids has been a transformative force in chemical and biological sciences. From the pioneering work with the Cbz group to the highly refined and orthogonal strategies employing Boc and Fmoc protecting groups, the ability to control the reactivity of the amino terminus has been paramount to the success of peptide synthesis. This control has not only enabled the routine synthesis of complex peptides for research purposes but has also been instrumental in the development of a wide array of peptide-based therapeutics that have a profound impact on human health. The principles and protocols outlined in this guide represent the culmination of over a century of research and innovation, providing the modern scientist with a powerful toolkit for the construction of these vital biomolecules.

References

The Pivotal Role of N-Ethoxycarbonyl-L-phenylalanine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethoxycarbonyl-L-phenylalanine stands as a cornerstone chiral building block in modern medicinal chemistry, most notably in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and critical applications in drug design and development. Detailed experimental protocols, quantitative biological data, and visualized biochemical and synthetic pathways are presented to offer a practical resource for professionals in the field.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of an ethoxycarbonyl protecting group on the amine. This modification enhances its stability and reactivity, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.[1] Its chirality is of paramount importance in biological systems, dictating the stereochemistry of the final drug product and, consequently, its efficacy and safety.[1] The primary application of this compound lies in the development of ACE inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is a critical first step in the production of several pharmaceuticals. A common synthetic route involves the reaction of L-phenylalanine with ethyl chloroformate in the presence of a base.

General Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₄[2]
Molecular Weight237.25 g/mol [2]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in organic solvents[1]
CAS Number19887-32-2[2]

Role in the Synthesis of ACE Inhibitors

This compound is a key precursor in the synthesis of the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (a key intermediate for many ACE inhibitors) and its N-carboxyanhydride (NCA) derivative.[3][4] This activated intermediate readily couples with other amino acid derivatives to form the backbone of potent ACE inhibitors like Trandolapril and Enalapril.

Synthesis of Trandolapril

Trandolapril is a non-sulfhydryl ACE inhibitor where N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine is a crucial component. The synthesis involves the condensation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.[4][5]

A generalized workflow for the synthesis of Trandolapril is depicted below:

G cluster_synthesis Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (Intermediate A) cluster_activation Activation cluster_coupling Coupling Reaction start L-Phenylalanine step1 Reaction with Ethyl Chloroformate start->step1 intermediate_A This compound step1->intermediate_A step2 Further synthetic steps intermediate_A->step2 intermediate_B N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine step2->intermediate_B intermediate_B_2 N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine step3 Reaction with Phosgene equivalent (e.g., triphosgene) intermediate_B_2->step3 NCA N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA) step3->NCA NCA_2 NCA step4 Condensation NCA_2->step4 intermediate_C (2S,3aR,7aS)-octahydro-1H- indole-2-carboxylic acid intermediate_C->step4 trandolapril Trandolapril step4->trandolapril

Caption: Generalized workflow for the synthesis of Trandolapril.
Experimental Protocols

Example Protocol: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride

This protocol is a generalized representation based on common laboratory practices.

  • Preparation of the reaction mixture: In a three-necked flask equipped with a mechanical stirrer, dissolve N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (1.0 eq) and disodium hydrogen phosphate (2.0 eq) in water. Add dichloromethane to the mixture and stir at room temperature.[6]

  • Addition of activating agent: Dissolve triphosgene (0.4 eq) in dichloromethane and add it dropwise to the reaction mixture at room temperature.[6]

  • Reaction monitoring and work-up: After the reaction is complete (typically monitored by TLC or HPLC), add pyridine and stir for an additional hour.[6] Allow the layers to separate, and collect the organic phase.

  • Isolation and purification: Concentrate the organic phase under reduced pressure to obtain an oily residue.[6] Dissolve the residue in dichloromethane and add it dropwise to n-heptane to induce crystallization.[6] Filter the white solid, wash with n-heptane, and dry under vacuum to yield N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride.[6]

Biological Activity and Mechanism of Action

The primary therapeutic value of this compound derivatives stems from their role as precursors to ACE inhibitors. These drugs target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that, when overactivated, can lead to hypertension and cardiovascular disease.[7][8] ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby reducing blood pressure.[7][9]

RAAS Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_retention Sodium & Water Retention Aldosterone->Na_H2O_retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_retention->Blood_Pressure ACE_Inhibitor ACE Inhibitor (e.g., Trandolaprilat) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor->ACE Renin Renin (from Kidney)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Quantitative Biological Data

The efficacy of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Trandolapril is a prodrug that is hydrolyzed in the body to its active diacid metabolite, trandolaprilat, which is a potent ACE inhibitor.[10][11]

Table 1: In Vitro ACE Inhibitory Activity

CompoundIC₅₀ (nM)CommentsReference
Trandolaprilat1.35 - 3.2Active metabolite of Trandolapril[12]
Trandolapril2.5 - 15Prodrug with some intrinsic activity[12]
Enalaprilat34Active metabolite of Enalapril[12]
Enalapril50,000Prodrug with very low intrinsic activity[12]
Captopril-Reference ACE inhibitor-
EU-503141Phenylalanine analog[13]
EU-486541Phenylalanine analog[13]
EU-48811980Phenylalanine analog[13]

Note: IC₅₀ values can vary depending on the assay conditions.

Pharmacokinetics of Trandolapril

The pharmacokinetic profile of trandolapril and its active metabolite, trandolaprilat, is well-documented.

Table 2: Pharmacokinetic Parameters of Trandolapril and Trandolaprilat

ParameterTrandolapril (Prodrug)Trandolaprilat (Active Metabolite)Reference
Time to Peak Plasma Concentration (Tₘₐₓ)~1 hour4 - 10 hours[14][15]
Elimination Half-life (t₁/₂)~6 hoursEffective half-life: 22.5 hours[14][15]
Protein Binding~80%65% - 94% (concentration-dependent)[15]
Bioavailability (oral)~10%~70% (as trandolaprilat)[15]
Effect of Renal Impairment (CrCl < 30 mL/min)~2-fold increase in plasma concentration~2-fold increase in plasma concentration, ~85% reduction in renal clearance[14][15]

Conclusion

This compound is a vital chiral synthon in medicinal chemistry, with its most significant contribution being in the synthesis of ACE inhibitors. Its use allows for the stereospecific construction of complex drug molecules, leading to potent and selective therapeutic agents. The detailed understanding of its synthetic applications, coupled with the quantitative analysis of the biological activity of its derivatives, underscores its enduring importance in the development of cardiovascular medicines. This guide provides a foundational resource for researchers aiming to leverage the unique properties of this compound in future drug discovery endeavors.

References

An In-depth Technical Guide on the Solubility and Stability of N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-Ethoxycarbonyl-L-phenylalanine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for process development, formulation design, and ensuring the quality and efficacy of the final drug product. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from closely related analogs and outlines detailed experimental protocols for determining these crucial parameters.

Introduction to this compound

This compound is an amino acid derivative where the amino group of L-phenylalanine is protected by an ethoxycarbonyl group. This protection strategy is common in peptide synthesis and other organic syntheses to prevent unwanted side reactions.[1] The compound typically appears as a white to off-white solid and its hydrophobic phenyl group suggests solubility in organic solvents.[1] The ethoxycarbonyl moiety not only serves as a protecting group but also influences the molecule's overall physicochemical properties, including its solubility and stability. Factors such as pH and temperature can significantly affect these properties.[1]

Solubility Profile

A comprehensive understanding of the solubility of this compound in various solvents is paramount for its application in synthesis and formulation. While specific quantitative solubility data for this compound is sparse in publicly available literature, data for a structurally similar compound, N-Acetyl-L-phenylalanine, can provide valuable insights.

Illustrative Solubility Data for a Phenylalanine Derivative

The following table summarizes the solubility of N-Acetyl-L-phenylalanine in different solvents. It is important to note that these values are for a close analog and should be used as a qualitative guide. The actual solubility of this compound will need to be experimentally determined.

SolventSolubility of N-Acetyl-L-phenylalanine
Dimethyl Sulfoxide (DMSO)~100 mg/mL[2]
Dimethylformamide (DMF)~16 mg/mL
EthanolSlightly soluble; ~20 mg/mL[3][4]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.25 mg/mL
Water7.69 mg/mL[2]
AcetoneSoluble; ~20 mg/mL[3][4]

Data for N-Acetyl-L-phenylalanine is provided as an illustrative example. Actual solubility of this compound must be determined experimentally.

Stability Profile

The stability of this compound is a critical quality attribute that can impact its storage, handling, and use in manufacturing processes. Degradation of the molecule can lead to the formation of impurities, which may affect the safety and efficacy of the final product.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, N-protected amino acids can be susceptible to degradation under various stress conditions. Potential degradation pathways may include:

  • Hydrolysis: The ester and amide bonds in the N-ethoxycarbonyl group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of L-phenylalanine, ethanol, and carbon dioxide.

  • Oxidation: The phenyl ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic stress.

  • Decarboxylation: Like other amino acids, decarboxylation can occur under thermal stress.

Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.

Experimental Protocols

To accurately determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at controlled temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, relevant buffer solutions)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking samples at different time points until the concentration in the solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation:

    • Calculate the solubility of this compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant temperature A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity light source (photostability chamber)

  • Oven

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Forced Degradation (Stress Studies):

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105 °C).

    • Photolytic Degradation: Expose a solution of the compound to high-intensity light in a photostability chamber.

    • Note: The duration of each stress condition should be adjusted to achieve a target degradation of 5-20% of the parent compound.

  • Development of a Stability-Indicating HPLC Method:

    • Column Selection: Start with a common reversed-phase column (e.g., C18).

    • Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent peak and all degradation product peaks.

    • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This helps in identifying peaks and assessing their purity.

    • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Analysis of Stressed Samples:

    • Analyze the samples from the forced degradation studies using the developed stability-indicating HPLC method.

    • Identify and quantify the degradation products. The peak purity of the parent compound should be assessed to ensure no co-eluting degradants.

G Workflow for Stability Assessment cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_analysis Analysis and Characterization A Prepare solutions of This compound B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B E Analyze Stressed Samples B->E C Develop Stability-Indicating Gradient Method D Validate HPLC Method C->D D->E F Identify and Quantify Degradation Products E->F

Caption: Workflow for assessing the stability of a compound through forced degradation studies.

Conclusion

This technical guide has provided an overview of the solubility and stability of this compound. While specific quantitative data for this compound is limited, the provided information on a close analog and the detailed experimental protocols offer a robust framework for researchers and scientists to determine these critical properties. A thorough understanding and experimental determination of solubility and stability are indispensable for the successful development and commercialization of pharmaceutical products containing this important synthetic intermediate.

References

Unraveling the Toxicological Profile of N-Ethoxycarbonyl-L-phenylalanine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible data reveals a significant gap in the detailed toxicological profile of N-Ethoxycarbonyl-L-phenylalanine. While identified as a process impurity in several widely prescribed angiotensin-converting enzyme (ACE) inhibitors, specific quantitative toxicological data, such as LD50, IC50, or No-Observed-Adverse-Effect Levels (NOAELs), remain largely unavailable in the public domain. This technical guide summarizes the existing information and highlights the current limitations in providing a complete safety assessment.

This compound is a derivative of the essential amino acid L-phenylalanine. It is recognized as a known impurity in the synthesis of several ACE inhibitors, including Ramipril (where it is designated as Impurity F), Enalapril (Impurity B), and Quinapril (Impurity B).[1][2][3][4][5] The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require that impurities in drug substances be appropriately identified and controlled within acceptable limits.[6][7] However, the detailed toxicological studies that underpin the safety qualification of these individual impurities are often proprietary and not publicly disclosed in assessment reports.[6][7]

General Safety and Hazard Information

Information regarding the general toxicity of this compound is primarily derived from Safety Data Sheets (SDSs), which present some conflicting classifications.

One supplier's SDS classifies the compound as hazardous, citing it as a cause of skin and eye irritation, and a potential cause of respiratory irritation.[] Conversely, another supplier's SDS states that the substance is not classified as hazardous. This discrepancy underscores the need for definitive, publicly available toxicological studies to establish a clear hazard profile.

Limitations in Publicly Available Toxicological Data

Despite its relevance as a pharmaceutical impurity, dedicated in-vivo or in-vitro toxicological studies on this compound are not readily found in scientific literature or regulatory databases. The core requirements for a detailed toxicological whitepaper, including quantitative data for endpoints like acute toxicity, chronic toxicity, genotoxicity, and cytotoxicity, could not be met due to this absence of data.

Consequently, the creation of summary tables with quantitative toxicological data is not feasible at this time.

Experimental Protocols

The absence of published toxicological studies on this compound means that there are no specific experimental protocols to report. A comprehensive toxicological assessment would typically involve a battery of tests, including but not limited to:

  • Acute Oral Toxicity: Often conducted in rodent models (e.g., rats or mice) to determine the LD50 (the dose lethal to 50% of the test population).

  • Genotoxicity: A series of assays to assess the potential for the compound to cause genetic mutations. Common tests include the bacterial reverse mutation assay (Ames test) and in vitro and in vivo micronucleus assays.

  • Cytotoxicity: In vitro studies using various cell lines to determine the concentration at which the compound is toxic to cells (e.g., IC50).

  • Repeated Dose Toxicity: Longer-term studies (e.g., 28-day or 90-day studies) in animals to identify potential target organs and establish a NOAEL.

Without access to studies that have been performed on this compound, detailed methodologies for these tests cannot be provided.

Signaling Pathways and Mechanisms of Toxicity

As no specific toxicological effects or mechanisms of action have been elucidated for this compound in the public domain, it is not possible to create diagrams of any associated signaling pathways. Research into the parent compound, L-phenylalanine, has explored its effects on various pathways, but these are not directly transferable to its ethoxycarbonyl derivative.

In Silico Toxicological Assessment

In the absence of experimental data, computational (in silico) methods can be used to predict the potential toxicity of a chemical based on its structure.[9][10][11][12][13] These methods utilize (Quantitative) Structure-Activity Relationship ((Q)SAR) models to forecast properties like mutagenicity, carcinogenicity, and organ toxicity. While such predictive tools are valuable for prioritizing chemicals for further testing and for regulatory purposes, a formal in silico toxicological assessment of this compound is not publicly available. Performing such an assessment would require specialized software and expertise.

Logical Relationship: From Pharmaceutical Synthesis to Potential Exposure

The primary context for potential human exposure to this compound is as an impurity in ACE inhibitor medications. The logical flow from its origin to the end-user is depicted in the following diagram.

G cluster_0 Pharmaceutical Manufacturing cluster_1 Quality Control & Formulation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Crude API Crude API Chemical Synthesis->Crude API This compound (Impurity) This compound (Impurity) Chemical Synthesis->this compound (Impurity) Formation Purification Purification Crude API->Purification Final API Final API Purification->Final API Impurity Profiling Impurity Profiling Final API->Impurity Profiling Drug Formulation Drug Formulation Final API->Drug Formulation This compound (Impurity)->Crude API This compound (Impurity)->Final API Residual Presence Finished Drug Product Finished Drug Product Drug Formulation->Finished Drug Product Patient Patient Finished Drug Product->Patient Administration

Figure 1. Logical workflow from synthesis to patient exposure.

Conclusion

Based on a thorough review of publicly available information, a detailed toxicological profile of this compound cannot be constructed at this time. The existing data is limited to its identification as a pharmaceutical impurity and conflicting general hazard classifications. The lack of published in vivo and in vitro studies prevents the reporting of quantitative toxicological data, detailed experimental protocols, and the elucidation of any potential mechanisms of toxicity. While this compound is controlled to acceptable levels in final drug products, the specific data supporting its safety assessment are not in the public domain. Further dedicated research is required to fully characterize the toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Using N-Protected L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on N-Ethoxycarbonyl-L-phenylalanine: While the inquiry specified the use of this compound, a comprehensive search for detailed experimental protocols, including specific deprotection methods and quantitative yield data for its use in solid-phase peptide synthesis (SPPS), did not yield sufficient information. The ethoxycarbonyl group is not a standard protecting group in modern peptide synthesis, with Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) being the industry standards. Therefore, to provide a detailed and reliable protocol, the following application notes will focus on the synthesis of a phenylalanine-containing dipeptide using the well-established and widely utilized Fmoc-SPPS chemistry. The principles and techniques described are foundational to peptide synthesis and can be adapted for various research and drug development applications.

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, enabling the creation of novel therapeutics, research tools, and biomaterials. L-phenylalanine, an aromatic amino acid, is a common constituent of biologically active peptides. Solid-phase peptide synthesis (SPPS) provides an efficient and robust method for the stepwise assembly of amino acids into a desired peptide sequence. This document outlines the application of Fmoc-based SPPS for the synthesis of a model dipeptide, Glycyl-L-Phenylalanine (Gly-Phe).

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of the dipeptide Gly-Phe using Fmoc chemistry. These values are representative and may vary depending on the specific resin, reagents, and instrumentation used.

ParameterTypical ValueDescription
Resin Loading0.4 - 0.8 mmol/gThe initial loading of the first amino acid (Fmoc-Phe) onto the solid support (e.g., Wang resin).
Fmoc Deprotection Efficiency>99%The efficiency of removing the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
Coupling Efficiency>99%The efficiency of peptide bond formation between the activated Fmoc-Gly-OH and the deprotected phenylalanine on the resin.
Cleavage Yield85 - 95%The percentage of the synthesized peptide that is successfully cleaved from the solid support.
Crude Purity (by HPLC)>80%The purity of the dipeptide after cleavage and precipitation, prior to purification.
Final Yield (after purification)60 - 80%The overall yield of the purified dipeptide based on the initial resin loading.

Experimental Protocols

This section provides detailed methodologies for the manual solid-phase synthesis of Glycyl-L-Phenylalanine (Gly-Phe) using Fmoc chemistry.

Materials and Reagents
  • Fmoc-Phe-Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptide Ether

  • Methanol

  • Solid-phase synthesis vessel

  • Shaker

Synthesis Workflow

The overall workflow for the synthesis of Gly-Phe is depicted in the following diagram.

SPPS_Workflow start Start: Fmoc-Phe-Wang Resin resin_swelling Resin Swelling start->resin_swelling fmoc_deprotection Fmoc Deprotection resin_swelling->fmoc_deprotection DCM, then DMF washing1 Washing fmoc_deprotection->washing1 20% Piperidine in DMF coupling Coupling of Fmoc-Gly-OH washing1->coupling DMF, DCM washing2 Washing coupling->washing2 Fmoc-Gly-OH, DIC, HOBt in DMF final_deprotection Final Fmoc Deprotection washing2->final_deprotection DMF, DCM washing3 Washing final_deprotection->washing3 20% Piperidine in DMF cleavage Cleavage from Resin washing3->cleavage DMF, DCM, Methanol precipitation Precipitation cleavage->precipitation TFA/TIS/H2O purification Purification precipitation->purification Cold Diethyl Ether end End: Purified Gly-Phe purification->end RP-HPLC

Figure 1: Experimental workflow for the solid-phase synthesis of Gly-Phe.
Step-by-Step Protocol

Step 1: Resin Swelling

  • Place the Fmoc-Phe-Wang resin (1 equivalent) in a solid-phase synthesis vessel.

  • Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

  • Wash the resin with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

Step 3: Coupling of Fmoc-Gly-OH

  • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • To ensure complete coupling, a Kaiser test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates a successful coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 4: Final Fmoc Deprotection

  • Repeat the Fmoc deprotection procedure as described in Step 2.

Step 5: Cleavage and Deprotection

  • Wash the deprotected resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Step 6: Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude Gly-Phe peptide under vacuum.

  • The peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway

Peptides containing phenylalanine can have diverse biological activities. As an illustrative example, D-phenylalanine-containing peptides have been shown to interact with opioid receptors. The following diagram illustrates a simplified signaling pathway for an opioid receptor, which is a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_membrane Cell Membrane ligand Phe-Containing Peptide (Ligand) receptor Opioid Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibition ion_channel Ion Channel g_beta_gamma->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Reduced Production cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channel->cellular_response

Figure 2: Simplified opioid receptor signaling pathway.

Application Notes and Protocols for N-Ethoxycarbonyl-L-phenylalanine Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and a generalized protocol for the incorporation of N-Ethoxycarbonyl-L-phenylalanine into synthetic peptides via solid-phase peptide synthesis (SPPS). While the ethoxycarbonyl group is a less common Nα-protecting group in standard SPPS compared to Fmoc and Boc, this document outlines the necessary considerations and a procedural framework for its use.

The successful incorporation of any amino acid derivative in SPPS hinges on a carefully orchestrated series of steps including resin preparation, amino acid activation, coupling, and deprotection. The key challenge in utilizing this compound lies in identifying a selective deprotection method that efficiently removes the ethoxycarbonyl group without compromising the integrity of the growing peptide chain or the solid support.

Core Principles

Solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[1] This methodology simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing.[1] The synthesis cycle for each amino acid addition consists of two main steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[2]

The choice of the Nα-protecting group is critical as it dictates the deprotection conditions and the overall synthetic strategy.[3] While Fmoc (base-labile) and Boc (acid-labile) are the most common protecting groups, the use of alternative groups like ethoxycarbonyl requires the development of an orthogonal deprotection strategy.[3][4]

Activation of the Carboxyl Group: For the peptide bond to form, the carboxylic acid of the incoming this compound must be activated. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free N-terminal amine of the peptide-resin.[5]

Quantitative Data Summary

Table 1: Common Coupling Reagents for SPPS

Coupling ReagentAdditiveActivator TypeKey Features
HBTU/HATUHOBt/HOAtUrone/GuanidiniumHigh efficiency, fast reaction times.[3]
HCTU-Urone/GuanidiniumGood coupling efficiency and suppression of racemization.
DICHOBt/OxymaCarbodiimideCost-effective, forms a soluble urea byproduct.
COMU-Urone/GuanidiniumHigh coupling efficiency, considered a safer alternative to benzotriazole-based reagents.

Table 2: Generalized SPPS Reaction Parameters

ParameterTypical RangeNotes
Resin Loading0.1 - 1.0 mmol/gVaries with the type of resin and intended scale.
Amino Acid Equivalents2 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents1.9 - 4.5 eq.Relative to the amino acid.
Base (e.g., DIPEA) Equivalents2 - 10 eq.Used to neutralize the resin and activate the amino acid.
Coupling Time30 min - 4 hHighly dependent on the specific amino acids being coupled.
Deprotection Time5 - 30 minFor standard Fmoc and Boc deprotection. This will require empirical determination for the ethoxycarbonyl group.

Experimental Protocols

The following is a generalized protocol for manual solid-phase peptide synthesis. Note: The critical deprotection step for the N-ethoxycarbonyl group is not standard and will require experimental validation to determine the appropriate reagents and conditions.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.[1]

  • Drain the DMF from the swollen resin.

N-Terminal Deprotection of the Resin-Bound Peptide
  • For an initial Fmoc-protected resin:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[5]

  • For a resin-bound peptide with an N-Ethoxycarbonyl terminal group:

    • This step requires optimization. The deprotection conditions for the ethoxycarbonyl group on a solid support are not well-established in standard SPPS literature. Potential deprotection strategies to investigate could include specific enzymatic cleavage or novel chemical methods that are orthogonal to the peptide and resin linker. Standard strong acidic or basic conditions used for other carbamates may cleave the peptide from the resin or remove side-chain protecting groups.

Coupling of this compound
  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and an appropriate coupling reagent and additive (e.g., HCTU, 2.9 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to facilitate activation.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete (blue beads), the coupling step can be repeated with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Chain Elongation

Repeat the deprotection (Step 3.2) and coupling (Step 3.3) cycles for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final coupling and deprotection of the N-terminal group, wash the peptide-resin with DMF and then DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. For example, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[5]

  • Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 2-3 hours.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS).

Visualization of the Experimental Workflow

The following diagram illustrates a generalized workflow for a single coupling cycle in solid-phase peptide synthesis.

SPPS_Workflow Start Start: Peptide-Resin (N-Protected) Deprotection N-Terminal Deprotection Start->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Remove deprotection agent Coupling Coupling to Peptide-Resin Washing1->Coupling Activation Activation of N-Ethoxycarbonyl- L-phenylalanine Activation->Coupling Add activated amino acid Washing2 Washing (DMF) Coupling->Washing2 Remove excess reagents End End: Elongated Peptide-Resin (N-Protected) Washing2->End

Caption: Generalized workflow for a single amino acid coupling cycle in SPPS.

References

The Versatility of N-Ethoxycarbonyl-L-phenylalanine in Chiral Synthesis: Application in the Development of ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Ethoxycarbonyl-L-phenylalanine is a pivotal chiral building block in modern organic synthesis, prized for its utility in the enantioselective construction of complex molecules. Its inherent chirality, derived from the naturally occurring amino acid L-phenylalanine, makes it an invaluable precursor for the synthesis of a wide array of pharmaceutical agents. This document provides a detailed overview of its application, particularly in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure. The protocols herein describe the synthesis of a key intermediate, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NEPA-NCA), and its subsequent conversion to the ACE inhibitor Trandolapril.

Application in the Synthesis of ACE Inhibitors

This compound serves as a crucial starting material for the synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (NEPA), a key component in the production of numerous ACE inhibitors such as Enalapril, Ramipril, and Trandolapril. The subsequent conversion of NEPA to its N-carboxyanhydride (NCA) derivative provides a highly reactive intermediate that readily couples with other chiral moieties to form the final drug substance. This synthetic strategy is widely employed in the pharmaceutical industry due to its efficiency and stereochemical control.

Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NEPA-NCA)

The synthesis of NEPA-NCA from NEPA can be achieved through various methods, each with distinct advantages in terms of yield and reaction conditions. The following table summarizes quantitative data from different synthetic approaches.

MethodAcyl Group Activation ReagentSolventBaseYield (%)Melting Point (°C)Reference
1Thionyl ChlorideDichloroethane-5368[1]
2Acetic Anhydride/Thionyl ChlorideDichloroethane10M NaOH6368[1][2]
3Ethyl Chloroformate/Acetyl ChlorideDichloroethane10M NaOH9168[1][2]
4Ethyl Chloroformate/Acetyl ChlorideDichloroethane10M NaOH8268[2]
5TriphosgeneDichloromethaneDisodium dihydrogen phosphate dihydrateNot SpecifiedNot Specified[3]
6N,N'-carbonyldiimidazoleMethylene dichloride-Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NEPA-NCA) - Method 3

This protocol describes the synthesis of NEPA-NCA from NEPA using ethyl chloroformate and acetyl chloride, which has been reported to provide a high yield.[1][2]

Materials:

  • N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (NEPA)

  • Dichloroethane

  • Ethyl chloroformate

  • 10M Sodium Hydroxide (NaOH) solution

  • Acetyl chloride

  • Water

  • Magnesium sulfate

  • Standard laboratory glassware and equipment (reactor with mechanical stirrer, separatory funnel, rotary evaporator)

Procedure:

  • To a reactor equipped with a mechanical stirrer, add NEPA (560g), dichloroethane (1200ml), and ethyl chloroformate (237.6g).

  • Stir the mixture for 0.5 hours.

  • Add 10M NaOH (230ml) to the reactor and continue stirring for 1 hour.

  • Upon completion of the reaction, add acetyl chloride (188.4g) to the reactor.

  • Stir the mixture for 2 hours at 85-95°C.

  • Add water (800ml) to the reactor and stir at 70-80°C until the reaction is complete.

  • Separate the organic layer and wash it with water (2 x 50ml).

  • Dry the organic layer with magnesium sulfate and then concentrate it under reduced pressure to obtain the crude product.

  • Recrystallize the crude product to obtain a white crystalline solid of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.

Expected Yield: 91% Melting Point: 68°C

Protocol 2: Synthesis of Trandolapril from NEPA-NCA

This protocol details the condensation of NEPA-NCA with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid to synthesize Trandolapril.[3][4]

Materials:

  • N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NEPA-NCA)

  • (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid

  • Dichloromethane

  • Triethylamine

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid in dichloromethane in a reaction vessel.

  • Add triethylamine to the solution.

  • Add NEPA-NCA to the reaction mixture. The molar ratio of NEPA-NCA to the indole derivative is a critical parameter and can be optimized, with ratios of 0.4-0.9:1 being reported.[3]

  • Stir the reaction mixture at a controlled temperature (e.g., 0-5°C) for a specified period (e.g., 2 hours).[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Isolate the crude Trandolapril from the organic phase.

  • Purify the crude product by a suitable method, such as column chromatography or crystallization, to obtain pure Trandolapril.

Visualizations

General Synthesis Workflow for ACE Inhibitors

G A This compound B N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (NEPA) A->B Reductive Amination/ Coupling C N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NEPA-NCA) B->C Cyclization/ Activation E ACE Inhibitor (e.g., Trandolapril, Enalapril) C->E Condensation D Chiral Amino Acid/ Cyclic Amine D->E Condensation

Caption: Synthetic pathway from this compound to ACE inhibitors.

Mechanism of ACE Inhibition

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor (e.g., Trandolaprilat) ACE_Inhibitor->ACE Bradykinin Bradykinin (Vasodilator) ACE_Inhibitor->Bradykinin Prevents Breakdown Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE

Caption: The role of ACE inhibitors in the Renin-Angiotensin-Aldosterone System.

References

Application Notes and Protocols for the Asymmetric Synthesis of Unnatural α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Asymmetric Synthesis of Unnatural Amino Acids using an L-Phenylalanine-Derived Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of enantiomerically pure unnatural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These compounds are critical building blocks for novel peptide-based therapeutics, chiral catalysts, and complex molecular architectures. While various N-protected amino acids, such as N-Ethoxycarbonyl-L-phenylalanine, are commercially available as starting materials, their direct application as chiral auxiliaries for the asymmetric synthesis of other amino acids is not a widely documented or established methodology.

This document provides a detailed guide to a robust and highly reliable alternative: the use of an Evans-type chiral auxiliary derived from L-phenylalanine, namely (4S)-4-benzyl-2-oxazolidinone . This method offers a predictable and highly stereoselective pathway to a diverse range of unnatural α-amino acids through the diastereoselective alkylation of a chiral enolate.

The overall synthetic strategy involves three main stages:

  • Preparation and Acylation of the Chiral Auxiliary: L-phenylalanine is converted to the chiral oxazolidinone, which is then acylated to introduce the desired backbone for the new amino acid.

  • Diastereoselective Alkylation: A chiral enolate is formed and subsequently alkylated with an electrophile. The steric hindrance provided by the benzyl group on the auxiliary directs the electrophile to a specific face of the enolate, thereby creating a new stereocenter with high diastereoselectivity.

  • Cleavage and Recovery: The newly synthesized α-substituted acyl group is cleaved from the auxiliary to yield the target unnatural amino acid, and the chiral auxiliary can be recovered for reuse.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine

This protocol outlines the conversion of L-phenylalanine to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone auxiliary.

Materials:

  • L-Phenylalanine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Diethyl carbonate

  • Sodium ethoxide solution

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Reduction of L-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol

  • In a three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.75 mol) in anhydrous THF (1.5 L).

  • Cool the flask in an ice-water bath and slowly add a solution of L-phenylalanine (1.0 mol) in anhydrous THF (1.2 L) dropwise, ensuring the internal temperature remains below 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction by slowly adding methanol (110 mL) dropwise, controlling the rate to prevent excessive frothing and keeping the temperature below 30 °C.

  • Sequentially add water (67 mL) and a 20% NaOH solution (350 mL) and stir the mixture for 30 minutes.

  • Filter the resulting suspension and wash the solid residue with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-2-amino-3-phenyl-1-propanol.

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

  • Dissolve the crude amino alcohol from the previous step in diethyl carbonate.

  • Heat the solution to a gentle reflux.

  • Add a catalytic amount of sodium ethoxide solution dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess diethyl carbonate under reduced pressure.

  • Add ethyl acetate and water to the residue. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure (S)-4-benzyl-2-oxazolidinone as a white solid.

Protocol 2: N-Acylation of (S)-4-Benzyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary with propionyl chloride as a representative example.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.

Protocol 3: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Slowly add NaHMDS (1.1 eq.) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add benzyl bromide (1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Protocol 4: Cleavage of the Chiral Auxiliary to Yield the Unnatural Amino Acid

This protocol describes the hydrolytic cleavage of the N-acylated product to yield the corresponding carboxylic acid.

Materials:

  • N-alkylated oxazolidinone adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-alkylated oxazolidinone adduct (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Add an aqueous solution of lithium hydroxide (2.0 eq.) dropwise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ to reduce excess peroxide.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with ethyl acetate (3x) to recover the chiral auxiliary, (S)-4-benzyl-2-oxazolidinone.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.

  • Combine the organic layers from the product extraction, dry over anhydrous MgSO₄, filter, and concentrate to yield the final unnatural α-amino acid.

Data Presentation

The following tables summarize representative yields and diastereoselectivities for the key steps in the synthesis.

Table 1: Diastereoselective Alkylation of N-Acyl-(S)-4-benzyl-2-oxazolidinone

N-Acyl GroupElectrophile (R-X)Product (Side Chain R)Yield (%)Diastereomeric Ratio (d.r.)
PropionylAllyl IodideAllyl85-95>98:2
PropionylBenzyl BromideBenzyl80-90>99:1
AcetylMethyl IodideMethyl88-96>95:5
ButyrylEthyl Iodiden-Propyl82-91>97:3
PhenylacetylIsopropyl IodideIsopropyl75-85>96:4

Table 2: Cleavage of the Chiral Auxiliary

Cleavage MethodN-Alkylated SubstrateProductYield (%)Stereochemical Integrity
LiOH/H₂O₂N-(2-allyl)propionyl oxazolidinone(S)-2-Amino-4-pentenoic acid85-95No erosion of stereochemistry
LiOH/H₂O₂N-(2-benzyl)propionyl oxazolidinone(S)-2-Amino-3-phenylpropanoic acid88-96No erosion of stereochemistry
LiBH₄N-(2-allyl)propionyl oxazolidinone(S)-2-Amino-4-penten-1-ol80-90No erosion of stereochemistry
NaOMe/MeOHN-(2-benzyl)propionyl oxazolidinoneMethyl (S)-2-amino-3-phenylpropanoate85-92No erosion of stereochemistry

Visualizations

G Overall Workflow for Asymmetric Synthesis of Unnatural Amino Acids cluster_0 Auxiliary Preparation cluster_1 Acylation and Alkylation cluster_2 Cleavage and Recovery Phe L-Phenylalanine AminoAlcohol (S)-2-Amino-3-phenyl-1-propanol Phe->AminoAlcohol LiAlH₄ Aux (S)-4-Benzyl-2-oxazolidinone (Chiral Auxiliary) AminoAlcohol->Aux Carbonyl Source (e.g., Diethyl Carbonate) AcylAux N-Acyl-Oxazolidinone Aux->AcylAux Acylation (e.g., Acyl Chloride) Enolate Chiral (Z)-Enolate AcylAux->Enolate Base (e.g., NaHMDS) -78 °C AlkylatedAux Alkylated Adduct (New Stereocenter) Enolate->AlkylatedAux Electrophile (R-X) FinalProduct Enantiopure Unnatural α-Amino Acid AlkylatedAux->FinalProduct Cleavage (e.g., LiOH/H₂O₂) RecoveredAux Recovered Auxiliary AlkylatedAux->RecoveredAux

Caption: General workflow for the asymmetric synthesis of unnatural α-amino acids using an Evans chiral auxiliary.

G Stereochemical Model of Diastereoselective Alkylation cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Attack cluster_2 Rationale AcylAux N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate (Rigid Conformation) AcylAux->Enolate Base (e.g., NaHMDS) TransitionState Transition State Enolate->TransitionState Electrophile (R-X) Product Alkylated Product (Major Diastereomer) TransitionState->Product Rationale The bulky benzyl group on the chiral auxiliary sterically blocks the top face of the enolate. The electrophile (R-X) preferentially attacks from the less hindered bottom face, leading to the observed high diastereoselectivity.

Caption: Rationale for the high diastereoselectivity observed in the alkylation step.

Application Notes and Protocols: N-Ethoxycarbonyl-L-phenylalanine as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high specificity and yield.[1][2][3] L-phenylalanine, an essential amino acid with a bulky hydrophobic side chain, is a common constituent of peptides and peptidomimetics. To prevent unwanted side reactions at its amino terminus during peptide coupling, the amino group must be reversibly blocked.[2][3] The ethoxycarbonyl group serves as an effective and versatile protecting group for the amine functionality of L-phenylalanine.[4][5] This document provides detailed application notes and protocols for the synthesis, application, and deprotection of N-Ethoxycarbonyl-L-phenylalanine.

Physicochemical Properties of this compound

This compound is typically a white to off-white solid that is soluble in various organic solvents.[4] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄[4][6]
Molecular Weight 237.25 g/mol [6]
CAS Number 19887-32-2[6][7]
Melting Point 78-82°C[6]
Purity ≥97%[6]

Experimental Protocols

Synthesis of this compound

The protection of the amino group of L-phenylalanine with an ethoxycarbonyl group is typically achieved through a Schotten-Baumann reaction, where L-phenylalanine is treated with ethyl chloroformate under basic conditions.

Materials:

  • L-phenylalanine

  • Ethyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve L-phenylalanine (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with stirring until complete dissolution.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. Ensure the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Expected Yield: 85-95%

Application in Peptide Synthesis: Dipeptide Formation

This compound can be readily used in standard peptide coupling reactions. The following protocol describes the synthesis of a dipeptide, for example, N-Ethoxycarbonyl-L-phenylalanyl-L-alanine methyl ester, using a carbodiimide coupling agent.

Materials:

  • This compound

  • L-alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Standard work-up reagents and glassware

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane or DMF.

  • In a separate flask, suspend L-alanine methyl ester hydrochloride (1 equivalent) in the same solvent and add DIPEA or TEA (1.1 equivalents) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the solution of this compound.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC or EDCI (1.1 equivalents) to the reaction mixture with stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with the reaction solvent and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

Deprotection of the N-Ethoxycarbonyl Group

The ethoxycarbonyl group is stable under mildly acidic and basic conditions but can be removed under more stringent conditions, such as strong acid hydrolysis or catalytic hydrogenolysis, although the latter is less common for this specific group compared to a benzyloxycarbonyl (Cbz) group.[8]

Materials:

  • N-Ethoxycarbonyl-protected peptide

  • Hydrobromic acid (HBr) in acetic acid (33% w/v) or Trifluoroacetic acid (TFA)

  • Anhydrous ether

  • Standard glassware

Procedure (Acidolysis):

  • Dissolve the N-Ethoxycarbonyl-protected peptide in a minimal amount of glacial acetic acid.

  • Add a solution of HBr in acetic acid (33% w/v) or neat TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, precipitate the deprotected peptide hydrobromide or trifluoroacetate salt by adding cold, anhydrous ether.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Visualizations

Synthesis_Workflow Phe L-Phenylalanine Reaction1 Protection Reaction (Schotten-Baumann) Phe->Reaction1 Reagents1 Ethyl Chloroformate Na₂CO₃ (aq) Reagents1->Reaction1 ProtectedPhe N-Ethoxycarbonyl- L-phenylalanine Reaction1->ProtectedPhe Crude Product Purification Acidification & Extraction/Recrystallization ProtectedPhe->Purification FinalProduct Pure N-Ethoxycarbonyl- L-phenylalanine Purification->FinalProduct Yield: 85-95%

Caption: Synthesis of this compound.

Peptide_Synthesis_Workflow start N-Ethoxycarbonyl- L-phenylalanine coupling Peptide Coupling (DCC/HOBt or EDCI/HOBt) start->coupling amino_acid Amino Acid Ester (e.g., Ala-OMe) amino_acid->coupling protected_dipeptide Protected Dipeptide coupling->protected_dipeptide deprotection Deprotection (e.g., HBr/AcOH) protected_dipeptide->deprotection dipeptide Dipeptide Salt deprotection->dipeptide elongation Further Peptide Elongation dipeptide->elongation

Caption: Peptide synthesis workflow using this compound.

Conclusion

The ethoxycarbonyl group is a practical and efficient choice for the protection of the amino functionality of L-phenylalanine. Its introduction is straightforward, and the resulting N-protected amino acid is stable and suitable for standard peptide synthesis protocols. While its removal requires relatively strong acidic conditions, it offers an orthogonal protection strategy when used in conjunction with other acid-labile or base-labile protecting groups. These characteristics make this compound a valuable building block in the synthesis of peptides and other complex molecules for research and drug development.

References

Application Notes and Protocols: Synthesis of N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of N-Ethoxycarbonyl-L-phenylalanine, a key intermediate in the development of various pharmaceuticals. The protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.

Introduction

This compound is a protected amino acid derivative frequently utilized in peptide synthesis and as a building block in the creation of more complex molecules. The ethoxycarbonyl group serves as a protecting group for the amino moiety of L-phenylalanine, preventing unwanted side reactions during subsequent synthetic steps. The synthesis described herein is a straightforward and efficient procedure that can be readily implemented in a standard laboratory setting.

Reaction Scheme

The synthesis proceeds via the N-acylation of L-phenylalanine with ethyl chloroformate in the presence of a base. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • L-phenylalanine

  • Sodium hydroxide (NaOH)

  • Ethyl chloroformate

  • Dioxane (peroxide-free)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution of L-phenylalanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in a 1M solution of sodium hydroxide in water. A typical concentration is 100 mg of L-phenylalanine per 1 mL of 1M NaOH solution. Cool the resulting clear solution to 0-5 °C in an ice bath.

  • Addition of Ethyl Chloroformate: To the cooled and stirring solution, add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir vigorously in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of 2M hydrochloric acid while stirring in the ice bath. The product will precipitate out of the aqueous solution as a white solid or oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound as a white solid.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValue
Chemical Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white solid
Melting Point 78-82 °C
Expected Yield 80-95% (typical for this reaction)
Solubility Soluble in ethyl acetate, methanol, and other common organic solvents. Insoluble in cold water.
Characterization ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

experimental_workflow start Start dissolution Dissolve L-phenylalanine in 1M NaOH (aq) at 0-5 °C start->dissolution addition Add Ethyl Chloroformate dropwise at <10 °C dissolution->addition reaction Stir in ice bath for 1-2 hours addition->reaction acidification Acidify to pH ~2 with 2M HCl reaction->acidification extraction Extract with Ethyl Acetate acidification->extraction washing Wash with H₂O and Brine extraction->washing drying Dry with MgSO₄ and filter washing->drying concentration Concentrate under reduced pressure drying->concentration purification Recrystallize from Ethyl Acetate/Hexane concentration->purification product Pure N-Ethoxycarbonyl- L-phenylalanine purification->product

Synthesis Workflow Diagram
Schotten-Baumann Reaction Mechanism

This diagram outlines the fundamental steps of the Schotten-Baumann reaction mechanism for the N-acylation of an amino acid.

schotten_baumann cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation A Amino Acid (R-NH₂) attacks Ethyl Chloroformate B Tetrahedral Intermediate Formation A->B C Chloride ion is eliminated D Protonated Product Formation C->D E Base (e.g., OH⁻) removes a proton F Final N-acylated Product E->F

Reaction Mechanism Diagram

Application Notes and Protocols for the Quantification of N-Ethoxycarbonyl-L-phenylalanine in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethoxycarbonyl-L-phenylalanine is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Accurate quantification of this compound within a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₄[1]
Molecular Weight237.25 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point78-82°C[2]
SolubilitySoluble in organic solvents[1]

Analytical Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following diagram outlines a general workflow for selecting an appropriate method.

cluster_methods Recommended Methods start Define Analytical Requirements sensitivity High Sensitivity Needed? start->sensitivity matrix Complex Reaction Matrix? sensitivity->matrix Yes sensitivity->matrix No structural Structural Confirmation Required? matrix->structural Yes hplc HPLC-UV/MS matrix->hplc No structural->hplc No gcms GC-MS structural->gcms Yes nmr qNMR structural->nmr Yes

Caption: Workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of N-protected amino acids due to its high resolution and sensitivity. A reversed-phase method is proposed here for the quantification of this compound.

Experimental Protocol: Reversed-Phase HPLC-UV

1. Sample Preparation: a. Accurately weigh a small amount of the reaction mixture. b. Dilute the sample with the mobile phase to a concentration within the calibration range (e.g., 1-100 µg/mL). c. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A gradient elution may be necessary to separate the analyte from other reaction components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 258 nm, based on the absorbance maximum of the phenyl group in phenylalanine.[3]

  • Column Temperature: 30°C.

3. Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration. c. Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the proposed HPLC method.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, providing both quantitative data and structural confirmation. Due to the low volatility of this compound, a derivatization step is required.

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation and Derivatization: a. Extract a known amount of the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). b. Evaporate the solvent to dryness under a stream of nitrogen. c. To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile). d. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

2. Instrumentation and Conditions:

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Injection Mode: Splitless.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Quantification: a. Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound. b. Prepare calibration standards and derivatize them in the same manner as the samples. c. Construct a calibration curve and quantify the analyte in the reaction mixture.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)~10 ng/mL
Limit of Quantification (LOQ)~30 ng/mL
Accuracy (% Recovery)95-105%
Precision (%RSD)< 5%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for the quantification of compounds in a mixture without the need for identical reference standards for each component, as it is a primary ratio method.

Experimental Protocol: ¹H-qNMR

1. Sample Preparation: a. Accurately weigh a known amount of the reaction mixture. b. Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., maleic acid or 1,3,5-trimethoxybenzene).

2. Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: A standard 1D proton pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

  • Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 16 or 32).

3. Quantification: a. Identify a well-resolved proton signal of this compound that does not overlap with other signals in the reaction mixture. The protons of the ethoxy group or the α-proton of the phenylalanine moiety are potential candidates. b. Integrate the area of the selected analyte peak and the peak of the internal standard. c. Calculate the concentration of this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₛₐₘₚₗₑ) * Pᵢₛ

Where:

  • Cₓ = Concentration of the analyte

  • Iₓ = Integral of the analyte signal

  • Nₓ = Number of protons for the analyte signal

  • Iᵢₛ = Integral of the internal standard signal

  • Nᵢₛ = Number of protons for the internal standard signal

  • Mₓ = Molar mass of the analyte

  • Mᵢₛ = Molar mass of the internal standard

  • mᵢₛ = Mass of the internal standard

  • mₛₐₘₚₗₑ = Mass of the sample

  • Pᵢₛ = Purity of the internal standard

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity (R²)> 0.999
Limit of Quantification (LOQ)~0.1 mg/mL
Accuracy (% Recovery)97-103%
Precision (%RSD)< 3%

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow of a typical quantitative analysis experiment.

sample Reaction Mixture Sample prep Sample Preparation (Dilution/Extraction/ Derivatization) sample->prep analysis Instrumental Analysis (HPLC/GC-MS/NMR) prep->analysis data Data Acquisition (Chromatogram/Spectrum) analysis->data quant Quantification (Calibration Curve/ Internal Standard) data->quant result Reportable Result (Concentration/Purity) quant->result

Caption: General workflow for quantitative analysis.

References

Application Notes and Protocols: Large-Scale Production and Purification of N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the large-scale synthesis and purification of N-Ethoxycarbonyl-L-phenylalanine, a key intermediate in the synthesis of various pharmaceuticals. The methodologies are based on established chemical principles and analogous procedures for N-acylation of amino acids.

Introduction

This compound is a protected amino acid derivative widely utilized in peptide synthesis and as a building block for active pharmaceutical ingredients. Its synthesis typically involves the N-acylation of L-phenylalanine with an ethoxycarbonyl group. This process, often a variation of the Schotten-Baumann reaction, requires careful control of pH and temperature to achieve high yields and purity. Subsequent purification is crucial to remove unreacted starting materials and byproducts. This document outlines a robust and scalable procedure for its production and purification.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of L-phenylalanine with ethyl chloroformate in an aqueous alkaline solution. The base neutralizes the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

Chemical Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants L_Phe L-Phenylalanine Reaction Reaction Vessel L_Phe->Reaction EtCF Ethyl Chloroformate EtCF->Reaction Product This compound Base Aqueous Base (e.g., NaOH or Na2CO3) HCl HCl (byproduct) Base->HCl Neutralizes Base->Reaction Maintains alkaline pH Reaction->Product Forms Reaction->HCl Produces

Caption: Synthesis of this compound.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a 1-mole scale synthesis.

  • Preparation of L-Phenylalanine Solution:

    • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 165.2 g (1.0 mole) of L-phenylalanine in 1 L of deionized water.

    • Cool the solution to 0-5°C in an ice-water bath.

    • Slowly add a 2 M solution of sodium hydroxide or sodium carbonate to the L-phenylalanine suspension with vigorous stirring until a clear solution is obtained and the pH is adjusted to 9.0-10.0. Maintain the temperature at 0-5°C.

  • Acylation Reaction:

    • Slowly add 120.0 g (1.1 moles) of ethyl chloroformate dropwise to the stirred L-phenylalanine solution over a period of 1-2 hours.

    • Simultaneously, add a 2 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9.0 and 10.0.

    • Monitor the temperature closely and ensure it does not rise above 10°C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to 0-5°C.

    • Carefully acidify the reaction mixture to a pH of 2.0-3.0 with cold 2 M hydrochloric acid. This will cause the this compound to precipitate out of the solution.

    • Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water (2 x 200 mL).

Purification of this compound

Purification is critical to achieve the desired quality for subsequent applications. The primary method for purification on a large scale is recrystallization.

Purification Workflow

Purification_Workflow Start Crude this compound Dissolution Dissolve in Hot Solvent (e.g., Ethanol/Water) Start->Dissolution Charcoal Activated Charcoal Treatment (optional) Dissolution->Charcoal Filtration1 Hot Filtration Charcoal->Filtration1 Crystallization Cool to Crystallize Filtration1->Crystallization Filtration2 Vacuum Filtration Crystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying End Pure this compound Drying->End

Caption: Purification workflow for this compound.

Experimental Protocol: Recrystallization
  • Solvent Selection and Dissolution:

    • Transfer the crude, moist this compound to a clean reaction vessel.

    • Add a minimal amount of a suitable hot solvent system to dissolve the crude product. A mixed solvent system of ethanol and water (e.g., in a 1:1 to 3:1 ratio) is often effective. For every 100 g of crude product, start with approximately 500 mL of the solvent mixture.

    • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) to the hot solution.

    • Stir the mixture at reflux for 15-30 minutes.

  • Hot Filtration:

    • Perform a hot filtration of the solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Further cool the mixture in an ice-water bath for at least 2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the large-scale production and purification of this compound based on analogous reactions.

ParameterSynthesisPurificationOverall
Starting Material L-Phenylalanine (1.0 mole, 165.2 g)Crude ProductL-Phenylalanine (1.0 mole, 165.2 g)
Key Reagent Ethyl Chloroformate (1.1 moles, 120.0 g)Ethanol/Water-
Typical Yield 85-95% (crude)80-90% (recovery)68-85% (pure)
Purity (by HPLC) >90%>99%>99%
Melting Point Not applicable (crude)134-136°C134-136°C

Note: The yields and purity are representative and may vary depending on the specific reaction conditions and the efficiency of the purification process.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl chloroformate is corrosive and lachrymatory; handle with extreme care.

  • The reaction can be exothermic; maintain strict temperature control.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Enzymatic Reactions Involving N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Ethoxycarbonyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, featuring an ethoxycarbonyl protecting group on the alpha-amino group.[1] This modification makes it a valuable tool in various biochemical and pharmaceutical research areas. Its primary applications in enzymatic studies revolve around its potential as a substrate for proteases and its use in prodrug strategies.

Screening and Characterization of Proteolytic Enzymes

Given the substrate specificity of certain proteases for aromatic amino acids, this compound can serve as a useful substrate for the discovery and characterization of novel enzymes. Chymotrypsin and other chymotrypsin-like serine proteases, for instance, preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine. While the ethoxycarbonyl group is not a peptide bond, its hydrolysis by proteases with broad specificity, such as some esterases or lipases, can be explored. An enzymatic reaction would yield L-phenylalanine, ethanol, and carbon dioxide. The detection of L-phenylalanine or the change in pH due to the reaction can be used to quantify enzyme activity. This makes this compound a potential candidate for high-throughput screening assays to identify new biocatalysts for applications in organic synthesis and biotechnology.

Application in Prodrug Development

N-protected amino acids are fundamental in the design of prodrugs. A biologically inactive compound can be rendered active upon enzymatic cleavage of the protecting group within the body. This compound can be considered a simple model for a prodrug that, upon enzymatic hydrolysis, would release L-phenylalanine. This has relevance in studying metabolic pathways and the targeted delivery of amino acids or peptide fragments. For instance, the enzymatic release of phenylalanine in specific tissues could be harnessed to influence local metabolic processes or to serve as a building block for protein synthesis. While direct therapeutic applications of releasing phenylalanine are limited, the principles are applicable to more complex drug molecules where an N-ethoxycarbonyl-amino acid moiety is used to mask a pharmacologically active amine.

Experimental Protocols

The following is a generalized protocol for screening and characterizing the enzymatic hydrolysis of this compound. This protocol can be adapted for various enzymes and detection methods.

Protocol 1: Screening of Enzyme Activity via pH-Indicator Assay

This protocol describes a high-throughput compatible method to screen for enzymes that hydrolyze this compound, leading to the production of L-phenylalanine and a change in pH.

Materials:

  • This compound

  • Enzyme library (e.g., proteases, esterases, lipases)

  • pH indicator solution (e.g., phenol red)

  • Buffer solution (low buffering capacity, e.g., 5 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

  • Assay Buffer Preparation: Prepare a working assay buffer containing the pH indicator at a suitable concentration (e.g., 0.01% phenol red in 5 mM HEPES, pH 7.5).

  • Enzyme Preparation: Reconstitute or dilute enzymes from the library to a working concentration in a suitable buffer.

  • Assay Setup:

    • In each well of a 96-well microplate, add 180 µL of the assay buffer.

    • Add 10 µL of the enzyme solution to each well (use buffer for negative control).

    • Initiate the reaction by adding 10 µL of the this compound stock solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzymes being screened (e.g., 37°C).

    • Monitor the change in absorbance at a wavelength appropriate for the pH indicator (e.g., 560 nm for phenol red) over time using a microplate reader. A decrease in pH will result in a color change and a corresponding change in absorbance.

  • Data Analysis: Identify "hit" enzymes by observing a significant change in absorbance over time compared to the negative control.

Protocol 2: Characterization of Enzyme Kinetics by HPLC

This protocol provides a method for determining the kinetic parameters (Km and Vmax) of a purified enzyme that shows activity towards this compound.

Materials:

  • This compound

  • Purified enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1 M HCl)

  • L-phenylalanine standard

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

Procedure:

  • Standard Curve: Prepare a series of L-phenylalanine standards of known concentrations and generate a standard curve by HPLC analysis.

  • Enzyme Assay:

    • Prepare a series of substrate concentrations of this compound in the reaction buffer.

    • Pre-incubate the substrate solutions at the desired reaction temperature.

    • Initiate the reaction by adding a fixed amount of the purified enzyme to each substrate concentration.

    • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched reaction samples by HPLC to quantify the amount of L-phenylalanine produced.

    • Ensure that the product formation is in the linear range with respect to time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Data Presentation

The following table presents hypothetical kinetic data for a putative enzyme, "Phe-esterase 1," acting on this compound. This serves as an example for data presentation.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Phe-esterase 1This compound2.5150753.0 x 10⁴

Visualizations

The following diagrams illustrate a general workflow for enzyme screening and a hypothetical signaling pathway involving the product of the enzymatic reaction.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sub_prep Prepare Substrate (this compound) plate Dispense Reagents into 96-well Plate sub_prep->plate enz_prep Prepare Enzyme Library enz_prep->plate buf_prep Prepare Assay Buffer buf_prep->plate incubate Incubate at Optimal Temperature plate->incubate read Monitor Reaction (e.g., Absorbance Change) incubate->read data Calculate Reaction Rates read->data hits Identify Active Enzymes ('Hits') data->hits

Caption: Workflow for High-Throughput Enzyme Screening.

G sub This compound (Prodrug) enzyme Extracellular Protease/Esterase sub->enzyme phe L-Phenylalanine enzyme->phe transporter Amino Acid Transporter phe->transporter pathway Metabolic Pathway (e.g., Protein Synthesis) transporter->pathway Intracellular Uptake cell Cell Membrane response Cellular Response pathway->response

Caption: Hypothetical Prodrug Activation and Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Ethoxycarbonyl-L-phenylalanine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the N-acylation of L-phenylalanine using ethyl chloroformate under Schotten-Baumann conditions. This reaction is typically carried out in a biphasic system with an aqueous solution of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here are some common issues and their solutions:

  • Incorrect pH: The pH of the reaction mixture is critical. If the pH is too low, the amine group of L-phenylalanine will be protonated, reducing its nucleophilicity. If the pH is too high, hydrolysis of the ethyl chloroformate reagent will be favored. The optimal pH is typically maintained between 10 and 12.[1]

  • Slow Addition of Reagents: The slow, dropwise addition of ethyl chloroformate to the stirred reaction mixture is crucial to prevent localized high concentrations, which can lead to side reactions.

  • Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) to minimize the hydrolysis of ethyl chloroformate and other side reactions. Maintaining this temperature throughout the addition of the acylating agent is important.

  • Inefficient Stirring: Vigorous stirring is necessary to ensure proper mixing of the biphasic reaction mixture, facilitating the reaction between the reactants in the organic and aqueous phases.

Q3: I am observing the formation of an oily byproduct that is difficult to separate from my product. What could this be and how can I prevent it?

A3: The formation of an oily byproduct is a common issue. This could be due to several reasons:

  • Di-acylation: Reaction of the newly formed this compound with another molecule of ethyl chloroformate can lead to a di-acylated product. This can be minimized by the slow addition of ethyl chloroformate and ensuring the L-phenylalanine is always in stoichiometric excess relative to the acylating agent at any given time.

  • Hydrolysis of Ethyl Chloroformate: If the pH is too high or the temperature is not controlled, ethyl chloroformate can hydrolyze to ethanol and carbon dioxide. While not necessarily oily, the resulting impurities can complicate purification. Careful control of pH and temperature is key.

  • Incomplete Reaction: Unreacted starting material can also contribute to a complex mixture. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Extraction: After the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid group of the product, making it more soluble in organic solvents. The product is then extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with brine (saturated sodium chloride solution) to remove water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Ethyl chloroformate is a corrosive and lachrymatory (tear-inducing) substance. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction also involves the use of strong bases like sodium hydroxide, which are corrosive. Appropriate care should be taken when handling all chemicals.

Quantitative Data on Yield Improvement

Starting MaterialAcylating AgentBaseSolvent SystemYield (%)Reference
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanineEthyl Chloroformate10M NaOHDichloroethane91%[2]
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanineAcetyl Chloride10M NaOHDichloroethane82%[2]
L-phenylalanine2-thiophenecarbonyl chlorideDIPEADichloromethaneNot specified, but racemization was an issue[3]

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is a synthesized procedure based on established Schotten-Baumann reaction principles for N-acylation of amino acids.

Materials:

  • L-Phenylalanine

  • Sodium Hydroxide (NaOH)

  • Ethyl Chloroformate

  • Dichloromethane (or Ethyl Acetate)

  • Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Dissolution of L-phenylalanine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-phenylalanine (1 equivalent) in a 1M solution of sodium hydroxide (2.2 equivalents) in deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Ethyl Chloroformate: While maintaining the temperature between 0-5 °C and stirring vigorously, add ethyl chloroformate (1.1 equivalents) dropwise from the addition funnel over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash the aqueous layer with dichloromethane to remove any unreacted ethyl chloroformate.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1M HCl.

    • Extract the product from the acidified aqueous layer with three portions of ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve L-Phenylalanine in 1M NaOH B Cool to 0-5 °C A->B C Add Ethyl Chloroformate (dropwise) B->C D Stir at Room Temperature C->D E Wash with Dichloromethane D->E Reaction Complete F Acidify with 1M HCl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Recrystallization J->K Crude Product L Pure N-Ethoxycarbonyl- L-phenylalanine K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Q1 Is the pH between 10-12? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was ethyl chloroformate added slowly? A1_Yes->Q2 S1 Adjust pH with NaOH or HCl A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the temperature kept at 0-5 °C? A2_Yes->Q3 S2 Optimize addition rate A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was stirring vigorous? A3_Yes->Q4 S3 Improve temperature control A3_No->S3 S3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Yield Improved A4_Yes->End S4 Increase stirring speed A4_No->S4 S4->End

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Common side reactions in peptide synthesis with N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing N-Ethoxycarbonyl-L-phenylalanine (N-Eoc-L-Phe) in peptide synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and side reactions that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is an L-phenylalanine amino acid derivative where the alpha-amino group is protected by an ethoxycarbonyl (Eoc) group. This protection prevents unwanted reactions of the amino group during the coupling of the amino acid's carboxyl group to the growing peptide chain. The Eoc group is a urethane-type protecting group, similar in class to the more common Boc and Fmoc groups.

Q2: What are the potential advantages and disadvantages of using an N-Eoc protecting group compared to Boc or Fmoc?

While less common than Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), the N-Eoc group offers an alternative protection strategy. Its stability and cleavage conditions differ from Boc and Fmoc, which can be advantageous in the synthesis of complex peptides where orthogonality is crucial. A potential disadvantage is the relative lack of established protocols and troubleshooting literature compared to the widely used Boc and Fmoc strategies.

Q3: Under what conditions is the N-Eoc group typically removed?

Urethane-type protecting groups are generally stable under a range of conditions. The cleavage of the Eoc group typically requires specific acidic or basic conditions, which should be chosen to be orthogonal to the cleavage conditions of other protecting groups used for side chains and the resin linker. The specific deprotection conditions for N-Eoc are not as extensively documented as for Boc and Fmoc and may require optimization for a particular synthesis.

Q4: What are the most common side reactions to watch for when using N-Eoc-L-phenylalanine?

While specific data for N-Eoc-L-phenylalanine is limited, general side reactions common to peptide synthesis, particularly with urethane-type protecting groups, should be considered. These include:

  • Incomplete Coupling: The bulky nature of the N-Eoc group and the phenylalanine side chain can lead to steric hindrance, resulting in incomplete coupling to the growing peptide chain.

  • Racemization: Activation of the carboxylic acid group of N-Eoc-L-phenylalanine for coupling can lead to epimerization at the alpha-carbon, resulting in the incorporation of D-phenylalanine.

  • Diketopiperazine Formation: When synthesizing a dipeptide with phenylalanine at the C-terminus, intramolecular cyclization can occur after the deprotection of the second amino acid, leading to the formation of a diketopiperazine and cleavage from the resin.

  • Side reactions related to deprotection: The specific conditions used to cleave the Eoc group could potentially lead to side reactions with sensitive amino acids in the peptide sequence.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during peptide synthesis using this compound.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences (peptide missing the phenylalanine residue) in the final product upon mass spectrometry analysis.

  • Low overall yield of the desired peptide.

Possible Causes and Solutions:

CauseRecommended Action
Steric Hindrance Increase the coupling time. Perform a double coupling (repeating the coupling step with fresh reagents). Use a more powerful coupling reagent (e.g., HATU, HCTU). Increase the excess of the N-Eoc-L-phenylalanine and coupling reagents.
Poor Solubility Use a solvent system known to improve solubility, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) as a co-solvent with DMF.
Aggregation of the Peptide-Resin Perform the coupling at an elevated temperature (e.g., 50°C). Incorporate a chaotropic salt (e.g., LiCl) in the reaction mixture.

Illustrative Workflow for Troubleshooting Low Coupling Efficiency

G Start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple IncreaseTime Increase Coupling Time Start->IncreaseTime ChangeReagent Use Stronger Coupling Reagent (e.g., HATU) Start->ChangeReagent Recheck Re-evaluate Coupling Efficiency (Kaiser Test / Test Cleavage) DoubleCouple->Recheck IncreaseTime->Recheck ChangeReagent->Recheck CheckSolubility Assess Solubility ChangeSolvent Switch to NMP or add DMSO CheckSolubility->ChangeSolvent ChangeSolvent->Recheck CheckAggregation Check for Peptide Aggregation ElevateTemp Increase Coupling Temperature CheckAggregation->ElevateTemp ElevateTemp->Recheck Recheck->CheckSolubility Positive Test Recheck->CheckAggregation Still Positive Success Proceed with Synthesis Recheck->Success Negative Test Failure Consult Further (Consider alternative strategy) Recheck->Failure Persistent Issue

Caption: A logical workflow for troubleshooting low coupling efficiency.

Issue 2: Racemization of Phenylalanine Residue

Symptoms:

  • Presence of a diastereomeric impurity with the same mass as the target peptide in the HPLC chromatogram.

  • Confirmation of the D-Phe containing peptide by chiral amino acid analysis or enzymatic digestion.

Possible Causes and Solutions:

CauseRecommended Action
Over-activation of the Carboxylic Acid Use a milder activating agent or add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (OxymaPure®).
Prolonged Activation Time Minimize the pre-activation time before adding the activated amino acid to the resin.
Basic Conditions Avoid excessive use of base during coupling, as it can promote racemization. Use of a tertiary amine base with a lower pKa, such as N-methylmorpholine (NMM), may be beneficial.

Illustrative Data on Racemization with Different Coupling Reagents

The following data is illustrative and intended for instructional purposes, as specific data for N-Eoc-L-phenylalanine was not available in the provided search results.

Coupling ReagentAdditive% D-Phe Isomer (Hypothetical)
DICNone8.5
DICHOBt1.2
HBTUDIEA3.5
HATUDIEA0.8

Experimental Protocols

General Protocol for Coupling of N-Eoc-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve N-Eoc-L-phenylalanine (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated N-Eoc-L-phenylalanine solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

Diagram of a General SPPS Cycle

G Start Start with Resin-Bound Peptide Deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF for Fmoc) Start->Deprotection End Final Cleavage and Deprotection Start->End Final Residue Coupled Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next N-protected Amino Acid (e.g., N-Eoc-L-Phe with HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Check for Completion (e.g., Kaiser Test) Wash2->Check Check->Start Complete Repeat Repeat Cycle for next Amino Acid Check->Repeat Incomplete Repeat->Coupling

Caption: A simplified workflow of a single cycle in solid-phase peptide synthesis.

Disclaimer: The information provided in this technical support center is for guidance purposes only. The side reactions and troubleshooting steps are based on general principles of peptide chemistry. Specific outcomes may vary depending on the peptide sequence, synthesis conditions, and reagents used. It is recommended to perform small-scale test syntheses to optimize conditions for your specific application.

Troubleshooting guide for low coupling efficiency of N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the coupling of N-Ethoxycarbonyl-L-phenylalanine. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve challenges in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling efficiency with this compound?

Low coupling yields with this compound can stem from several factors, often related to steric hindrance from the bulky protecting group and the phenylalanine side chain. Key reasons include:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid of this compound must be sufficiently activated to react with the amine component. The choice of coupling reagent is critical.

  • Steric Hindrance: The ethoxycarbonyl protecting group and the phenyl side chain can physically block the approach of the amine, slowing down the reaction rate.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and concentration can significantly impact the coupling efficiency.

  • Poor Quality of Reagents or Solvents: The presence of moisture or other impurities in reagents and solvents can interfere with the coupling reaction.

  • Aggregation: In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can hinder the accessibility of the N-terminal amine.

Q2: Which coupling reagents are recommended for this compound?

For N-protected amino acids like this compound, especially when steric hindrance is a concern, more potent coupling reagents are often required. While traditional carbodiimides like DCC and EDC can be used, uronium/aminium or phosphonium-based reagents are generally more effective.

  • Uronium/Aminium Reagents: HATU, HBTU, and TBTU are highly efficient coupling reagents known to facilitate difficult couplings. They react rapidly to form an activated ester, which then reacts with the amine.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for hindered couplings and are known to minimize the risk of racemization.

  • Carbodiimides with Additives: If using a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the addition of a nucleophilic additive like N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial to increase efficiency and suppress side reactions.

Q3: How can I minimize the risk of racemization during the coupling reaction?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern in peptide synthesis. To minimize this risk when coupling this compound:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization, such as phosphonium salts (PyBOP). Additives like HOBt and particularly OxymaPure are effective at suppressing racemization.

  • Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can promote racemization.

  • Temperature Control: Perform the coupling reaction at a controlled, and often lower, temperature (e.g., 0 °C to room temperature) to reduce the rate of racemization.

  • Minimize Pre-activation Time: Do not allow the activated carboxylic acid to stand for extended periods before the addition of the amine component, as the activated intermediate is susceptible to racemization.

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling yields in reactions involving this compound.

Observation/Problem Potential Cause Suggested Solution
Low or no product formation (confirmed by TLC, LC-MS, or other analytical methods) Inefficient Carboxylic Acid Activation 1. Switch to a more potent coupling reagent: If using a carbodiimide alone, switch to a uronium (HATU, HBTU) or phosphonium (PyBOP) based reagent. 2. Add a nucleophilic additive: If using a carbodiimide (DCC, EDC), add HOBt or OxymaPure (typically 1 equivalent).
Steric Hindrance 1. Increase reaction time: Monitor the reaction over a longer period (e.g., up to 24 hours). 2. Increase reaction temperature: Cautiously increase the temperature (e.g., to 40-50 °C), but be mindful of potential side reactions and racemization. 3. Increase reagent stoichiometry: Use a higher excess of the this compound and coupling reagent (e.g., 1.5 to 2 equivalents).
Poor Reagent/Solvent Quality 1. Use fresh, high-purity reagents. 2. Ensure solvents are anhydrous: Use freshly dried solvents, particularly for solvents like DMF and DCM.
Presence of unreacted starting materials Incomplete Reaction 1. Re-evaluate stoichiometry: Ensure the amine component is the limiting reagent and that the this compound and coupling reagents are in appropriate excess. 2. Improve mixing: Ensure efficient stirring throughout the reaction. 3. Check pH: For solution-phase couplings, ensure the reaction is not overly acidic, which would protonate the amine, reducing its nucleophilicity. The use of a non-nucleophilic base is recommended.
Formation of significant side products Side Reactions (e.g., N-acylurea formation with carbodiimides) 1. Add HOBt or NHS: These additives react with the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation. 2. Switch to a different class of coupling reagent: Uronium or phosphonium reagents do not produce N-acylurea byproducts.
Racemization 1. Optimize base and temperature: Use a weaker base (NMM) and lower the reaction temperature. 2. Use racemization-suppressing additives: OxymaPure is highly effective.
Quantitative Data from a Specific Application

The following data is derived from a patent describing the synthesis of a derivative, N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride, which involves the reaction of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (a related structure to the topic compound) with an activating agent. While not a direct comparison of coupling reagents for this compound, it provides some insight into achievable yields under specific conditions.

ReactantsActivating AgentSolventYield
NEPA, Ethyl ChloroformateThionyl ChlorideToluene53%
NEPA, Ethyl ChloroformateAcetic Anhydride-63%
NEPA, Ethyl ChloroformateAcetyl ChlorideDichloroethane91%

NEPA: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine Data extracted from patent EP1197490B1. The yields are for the formation of the N-carboxyanhydride and not a standard peptide coupling.[1]

Experimental Protocols

Solution-Phase Peptide Coupling Protocol

This protocol provides a general methodology for the coupling of this compound to an amine in solution.

Materials:

  • This compound

  • Amine component (with a free primary or secondary amine)

  • Coupling Reagent (e.g., HATU, HBTU, or DCC)

  • Additive (e.g., HOBt or OxymaPure, if using a carbodiimide)

  • Non-nucleophilic base (e.g., DIPEA or NMM)

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

  • Reagents for work-up (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in the anhydrous solvent.

  • Activation:

    • For Uronium/Phosphonium Reagents (e.g., HATU): Add the coupling reagent (1.1 equivalents) and the base (2.0 equivalents) to the solution of the carboxylic acid. Stir for 5-10 minutes at room temperature for pre-activation.

    • For Carbodiimides (e.g., DCC): Add the carbodiimide (1.1 equivalents) and the additive (1.1 equivalents) to the solution of the carboxylic acid. Stir at 0 °C.

  • Coupling: Dissolve the amine component (1.0 equivalent) in the anhydrous solvent and add it to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • If DCC was used, filter off the precipitated dicyclohexylurea (DCU).

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Reagents Are reagents and solvents fresh and anhydrous? Start->Check_Reagents Check_Reagents->Start No, replace and retry Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Yes Change_Reagent Change Coupling Reagent Optimize_Conditions->Change_Reagent Still low yield Success Coupling Efficiency Improved Optimize_Conditions->Success Yield improves Reassess_Stoichiometry Reassess Stoichiometry Change_Reagent->Reassess_Stoichiometry Still low yield Change_Reagent->Success Yield improves Reassess_Stoichiometry->Success Yield improves

Caption: A decision tree for troubleshooting low coupling efficiency.

General Peptide Coupling Reaction Pathway

Peptide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound R-COOH Activated_Intermediate Activated Intermediate R-CO-X Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Coupling_Reagent->Activated_Intermediate Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Amine Amine Component R'-NH2 Amine->Peptide_Bond Dipeptide Coupled Product R-CO-NH-R' Peptide_Bond->Dipeptide

Caption: The general two-step pathway of a peptide coupling reaction.

References

Optimizing reaction conditions for N-Ethoxycarbonyl-L-phenylalanine (temperature, pH, solvent)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Ethoxycarbonyl-L-phenylalanine. The information provided is designed to help optimize reaction conditions, including temperature, pH, and solvent, to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the N-ethoxycarbonylation of L-phenylalanine?

A1: The most critical parameters are temperature, pH, and the choice of solvent. These factors significantly influence the reaction rate, yield, and the formation of byproducts. Careful optimization of these conditions is essential for a successful synthesis.

Q2: What is a common starting point for the reaction temperature?

A2: A common starting point for the N-ethoxycarbonylation of amino acids is room temperature (approximately 20-25°C). However, some procedures recommend cooling the reaction to 0°C, particularly during the addition of reagents, to minimize the formation of impurities. For less reactive substrates or to increase the reaction rate, gentle heating may be required, but this should be approached with caution to avoid degradation and racemization.

Q3: How does pH affect the reaction?

A3: The pH of the reaction mixture is crucial as it influences the nucleophilicity of the amino group of L-phenylalanine. A slightly alkaline pH is generally preferred to ensure the amino group is deprotonated and thus more nucleophilic. However, excessively high pH can lead to hydrolysis of the ethoxycarbonylating agent (e.g., ethyl chloroformate) and other side reactions. A pH range of 8-10 is often a good starting point for optimization.

Q4: What type of solvent is typically recommended for this reaction?

A4: Aprotic solvents are commonly used for the N-ethoxycarbonylation of amino acids. Solvents such as dichloromethane (DCM), dichloroethane, toluene, and ethyl acetate have been reported for similar reactions. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome.

Q5: What are the common side reactions to be aware of?

A5: Common side reactions include the formation of di-acylated products, hydrolysis of the acylating agent, and racemization of the chiral center of L-phenylalanine. Controlling the stoichiometry of reactants, temperature, and pH can help minimize these unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Suboptimal Temperature The reaction may be too slow at low temperatures or degradation may occur at high temperatures. Systematically screen a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to find the optimum.
Incorrect pH If the pH is too low, the amino group of L-phenylalanine will be protonated and non-nucleophilic. If the pH is too high, the ethoxycarbonylating agent may hydrolyze. Use a pH meter or pH indicator strips to monitor and adjust the pH of the reaction mixture, targeting a range of 8-10.
Inappropriate Solvent The reactants may not be fully soluble, or the solvent may be participating in side reactions. Test a range of aprotic solvents with varying polarities (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl Acetate) to identify the one that provides the best yield.
Insufficient Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to determine the optimal reaction time.
Moisture in the Reaction Water can hydrolyze the ethoxycarbonylating agent. Ensure all glassware is oven-dried and use anhydrous solvents to minimize moisture.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Racemization High temperatures or prolonged exposure to strong bases can lead to racemization. Conduct the reaction at a lower temperature (e.g., 0°C) and use the minimum necessary amount of base. Analyze the product's enantiomeric purity using chiral HPLC.
Di-acylation An excess of the ethoxycarbonylating agent can lead to the formation of a di-acylated byproduct. Use a controlled stoichiometry, adding the ethoxycarbonylating agent dropwise to a solution of L-phenylalanine.
Hydrolysis of Acylating Agent This is often caused by moisture or excessively high pH. Ensure anhydrous conditions and maintain the pH within the optimal range.

Data Presentation

The following tables summarize suggested starting points and ranges for the optimization of reaction conditions based on general principles of N-acylation of amino acids.

Table 1: Temperature Optimization

Temperature (°C) Expected Outcome Notes
0Reduced side reactions and racemization.May require longer reaction times.
20-25 (Room Temp.)Good starting point for initial trials.Balance between reaction rate and side reactions.
40-60Increased reaction rate.Higher risk of impurity formation and racemization.

Table 2: pH Optimization

pH Range Expected Outcome Notes
< 7Low to no reaction.The amino group is protonated.
8-10Optimal range for most N-acylations.The amino group is deprotonated and nucleophilic.
> 10Increased risk of hydrolysis of the acylating agent.May lead to lower yields.

Table 3: Solvent Selection

Solvent Polarity Index General Applicability
Dichloromethane (DCM)3.1Good for dissolving many organic reactants.
Dichloroethane3.5Similar to DCM, can be used at higher temperatures.
Toluene2.4A less polar option, may be suitable for certain substrates.
Ethyl Acetate4.4A more polar aprotic solvent.
Acetonitrile5.8A polar aprotic solvent, good for dissolving polar starting materials.
Tetrahydrofuran (THF)4.0A common aprotic solvent with moderate polarity.

Experimental Protocols

General Protocol for the N-Ethoxycarbonylation of L-Phenylalanine

This protocol is a general guideline and should be optimized for specific experimental setups.

  • Dissolution of L-Phenylalanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or THF).

  • pH Adjustment: Cool the solution in an ice bath (0°C). Slowly add a base (e.g., 1M NaOH or triethylamine) to adjust the pH to the desired value (e.g., pH 9). Monitor the pH throughout the addition.

  • Addition of Ethoxycarbonylating Agent: While maintaining the temperature at 0°C and stirring vigorously, slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualization

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Purification challenges of N-Ethoxycarbonyl-L-phenylalanine and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of N-Ethoxycarbonyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted L-phenylalanine, di-acylated byproducts, and residual solvents from the synthesis. Depending on the synthetic route, side-products from the ethoxycarbonylation reagent may also be present. Incomplete reaction or side reactions can lead to the presence of related amino acid derivatives.

Q2: My this compound product is an oil and will not crystallize. What should I do?

A2: Oiling out during crystallization is a common issue. This can be caused by the presence of impurities, residual solvent, or water. Try the following:

  • Ensure your crude product is as dry as possible. Use a rotary evaporator to remove all solvent, followed by drying under high vacuum.

  • Attempt trituration with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce solidification and remove non-polar impurities.

  • If the product is still an oil, consider purification by column chromatography before attempting recrystallization again.

Q3: What are the best analytical techniques to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. Both reversed-phase and chiral HPLC can be used to determine chemical and enantiomeric purity, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve in the recrystallization solvent, even with heating. The chosen solvent is not suitable; the compound is insoluble.Select a more polar solvent or a solvent mixture. Refer to the solvent solubility data for N-protected amino acids.
Product "oils out" instead of crystallizing upon cooling. 1. The cooling rate is too fast.2. The solution is too concentrated.3. Presence of impurities.1. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed before attempting to cool again slowly.3. Purify the crude product by column chromatography before recrystallization.
No crystals form, even after extended cooling. 1. The solution is not sufficiently saturated.2. The solution is supersaturated but requires nucleation.1. Evaporate some of the solvent to increase the concentration and then cool again.2. Add a seed crystal of pure this compound.3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
Low recovery of the purified product. 1. The compound has significant solubility in the cold recrystallization solvent.2. Too much solvent was used.1. Cool the crystallization mixture in an ice bath or freezer for a longer period to maximize precipitation.2. Minimize the amount of hot solvent used to dissolve the crude product.3. After filtration, wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or contain visible impurities. The impurities are co-crystallizing with the product.1. Treat the hot solution with activated charcoal before filtration to remove colored impurities.2. Perform a second recrystallization.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. 1. Inappropriate solvent system (eluent).2. Column overloading.1. Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for N-protected amino acids is a gradient of ethyl acetate in hexane or dichloromethane in methanol.2. Use a larger column or reduce the amount of crude material loaded.
Product elutes too quickly (low retention). The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane in an ethyl acetate/hexane system).
Product does not elute from the column. The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Streaking or tailing of the product band. 1. The compound is interacting too strongly with the stationary phase.2. The compound is not fully soluble in the eluent.1. Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent to improve peak shape.2. Ensure the crude material is fully dissolved before loading onto the column.

Quantitative Data

The following tables summarize purification data for a structurally similar compound, N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine, which can serve as a useful reference for optimizing the purification of this compound.

Table 1: Recrystallization of N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)Reference
1-Propanol/Water (10:1 v/v)Not Specified99.785[1]
Isobutanol/Water (10:1 v/v)Not Specified99.981[1]
Ethanol/Cyclohexane (2:1 v/v)Not SpecifiedNot Specified70[1]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is adapted from methods used for similar N-protected amino acids and may require optimization.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot alcohol solvent (e.g., ethanol, isopropanol).

  • Addition of Anti-solvent: While the solution is still hot, slowly add a non-polar anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot alcohol solvent back into the solution until the turbidity just disappears, resulting in a saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by HPLC

This is a general starting method for the purity analysis of N-protected amino acids and should be optimized for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute the compound. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Attempt HPLC HPLC Analysis Recrystallization->HPLC Check Purity NMR NMR Analysis Recrystallization->NMR Chromatography Column Chromatography Chromatography->Recrystallization Further Purification Chromatography->HPLC Check Purity Chromatography->NMR HPLC->Chromatography <99% Pure Pure_Product Pure this compound HPLC->Pure_Product >99% Pure Pure_Product->NMR Final Confirmation Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out No Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Troubleshoot_No_Crystals Troubleshoot: - Concentrate Solution - Add Seed Crystal - Scratch Flask Oiling_Out->Troubleshoot_No_Crystals No Troubleshoot_Oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slowly - Purify by Chromatography Oiling_Out->Troubleshoot_Oiling Yes Troubleshoot_No_Crystals->Cool Retry Troubleshoot_Oiling->Dissolve Retry

References

Preventing racemization during the coupling of N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the coupling of N-Ethoxycarbonyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the process where a chiral molecule, in this case, the L-enantiomer of N-Ethoxycarbonyl-phenylalanine, converts into its mirror image, the D-enantiomer.[1] In peptide synthesis, maintaining the stereochemical integrity of amino acids is critical, as the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure. The presence of the D-isomer can lead to a loss of potency or altered pharmacological properties.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[2][3] The activated carboxyl group of the N-protected amino acid can cyclize to form this intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. While the ethoxycarbonyl protecting group, being a urethane type, is less prone to oxazolone formation than acyl-type protectors, this pathway can still be a significant cause of racemization, especially in the presence of strong bases or at elevated temperatures.[4] A secondary, less common mechanism is direct enolization via proton abstraction from the activated amino acid.[2]

Q3: Which factors have the most significant impact on racemization during the coupling of this compound?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is paramount. Carbodiimide reagents like DCC and DIC can lead to significant racemization if used alone. The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization.[5]

  • Base: The strength and steric hindrance of the base used play a critical role.[5] Stronger and less sterically hindered bases, such as triethylamine (TEA), can accelerate racemization.[5] Weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred.[5]

  • Solvent: The polarity of the solvent can affect the rate of racemization.[3] While polar aprotic solvents like DMF and NMP are common due to their excellent solvating properties, less polar solvents may be beneficial in minimizing racemization.[3]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[3] Performing the coupling reaction at lower temperatures, such as 0°C, is a recommended strategy.[3]

Q4: Which amino acids are particularly susceptible to racemization?

A4: Histidine (His) and cysteine (Cys) are known to be particularly prone to racemization during peptide coupling. Other susceptible amino acids include serine (Ser) and phenylalanine (Phe).[6][7]

Troubleshooting Guides

Issue 1: Significant racemization detected in the final peptide product.

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

  • Logical Workflow for Troubleshooting High Racemization Levels:

troubleshooting_workflow cluster_reagent Detailed Steps: Evaluate Coupling Reagent & Additive cluster_base Detailed Steps: Assess Base and Reaction Conditions cluster_protocol Detailed Steps: Refine Coupling Protocol start High Racemization Detected reagent_check Step 1: Evaluate Coupling Reagent & Additive start->reagent_check base_check Step 2: Assess Base and Reaction Conditions reagent_check->base_check If racemization persists carbodiimide Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure. HOAt is superior to HOBt. switch_reagent Switch to Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). protocol_refinement Step 3: Refine Coupling Protocol base_check->protocol_refinement If racemization persists base_type Using DIPEA or TEA? Switch to a weaker, hindered base (e.g., sym-collidine, NMM). temperature Couple at lower temperature (e.g., 0°C). end_ok Racemization Minimized protocol_refinement->end_ok preactivation Minimize pre-activation time before adding to the resin. neutralization Consider in situ neutralization protocols to avoid free base exposure.

Caption: A logical workflow for troubleshooting high racemization levels.

Issue 2: My peptide sequence contains Histidine or Cysteine, and I'm observing a high degree of racemization. What specific steps can I take?

  • For Histidine: Protecting the imidazole nitrogen on the side chain can significantly reduce racemization.[3]

  • For Cysteine: Using a hindered base like collidine can be beneficial. The addition of copper(II) chloride (CuCl₂) with HOBt has also been shown to suppress racemization during segment coupling involving Cysteine.[3][8]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in Suppressing Racemization

Coupling Reagent/MethodRelative SpeedTypical YieldsRacemization PotentialNotes
Carbodiimides (DCC, DIC) ModerateGood-ExcellentHigh (without additives)Use is not recommended without a racemization suppressant.
Carbodiimides + HOBt/HOAt Moderate-FastExcellentLowHOAt is generally more effective than HOBt in suppressing racemization.
Onium Salts (HBTU, HATU, HCTU) FastExcellentLowHATU is often superior for difficult couplings.[9]
Phosphonium Salts (BOP, PyBOP, PyAOP) Very FastExcellentVery LowPyAOP is particularly effective for coupling N-methylated amino acids.[10]
Oxyma-based Reagents (COMU) Very FastExcellentVery LowCOMU is highly efficient and has a good safety profile.[11]

Table 2: Comparison of Analytical Methods for Detecting Racemization

Analytical MethodPrincipleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.1.0–2.3 µg/mLHigh resolution, well-established, good for quantification.[1]May require derivatization, method development can be complex.[1]
GC-MS Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection.Down to 0.1% of the unnatural enantiomer.[1]High sensitivity and accuracy. Can correct for hydrolysis-induced racemization.[1]Requires derivatization and hydrolysis of the peptide.[1]
Capillary Electrophoresis (CE) Differential migration of charged enantiomers in an electric field, often with a chiral selector.As low as 0.05% of the major enantiomer.[12][13]High efficiency, minimal sample consumption.[1]Can be sensitive to buffer conditions.[13]
NMR Spectroscopy Distinguishing enantiomers through the use of chiral derivatizing or solvating agents that induce chemical shift differences.Generally lower than HPLC and CE.Non-destructive, provides structural information.Requires higher sample concentrations.[12]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Minimized Racemization (Solid-Phase Peptide Synthesis - SPPS)

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of this compound in DMF.

    • Add 3-5 equivalents of a suitable coupling reagent (e.g., HATU) and an equimolar amount of a racemization suppressant (if not already part of the coupling reagent, e.g., HOAt).

    • Add 6-10 equivalents of a hindered base (e.g., NMM or DIPEA, with NMM being preferable to minimize racemization).

    • Allow the mixture to pre-activate for a short period (typically 1-5 minutes).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly racemization-prone couplings, conduct the reaction at 0°C.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Racemization by Chiral HPLC

  • Peptide Hydrolysis:

    • Hydrolyze a sample of the synthesized peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • To correct for racemization that may occur during hydrolysis, a parallel hydrolysis using 6 M DCl in D₂O can be performed.[1]

  • Derivatization (if required):

    • Some chiral columns require derivatization of the amino acids to achieve separation. A common method is derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis:

    • Column: A suitable chiral stationary phase (CSP) column (e.g., CROWNPAK CR(+)).

    • Mobile Phase: An appropriate mobile phase, often an acidic aqueous solution with an organic modifier (e.g., perchloric acid solution and acetonitrile). The exact composition depends on the CSP and the specific amino acids being analyzed.[1]

    • Flow Rate: Typically maintained between 0.5-1.0 mL/min.[1]

    • Temperature: A controlled column temperature (e.g., 25°C) is essential for reproducible results.[1]

    • Detection: UV detection is commonly used, typically at a wavelength of 210-230 nm.[1]

  • Data Analysis:

    • The D- and L-isomers are identified based on their retention times compared to standards.

    • Quantification is achieved by comparing the peak area of the D-isomer to the total peak area of both isomers.[1]

Mandatory Visualizations

racemization_mechanism L_amino_acid This compound (Activated) oxazolone 5(4H)-Oxazolone Intermediate L_amino_acid->oxazolone Cyclization L_peptide Desired L-Peptide L_amino_acid->L_peptide Direct Aminolysis (Desired Pathway) enolate Planar Enolate (Achiral) oxazolone->enolate base Base oxazolone->base enolate->oxazolone D_amino_acid N-Ethoxycarbonyl-D-phenylalanine (in peptide) enolate->D_amino_acid Attack from one face enolate->L_peptide Attack from opposite face h_plus - H+ enolate->h_plus - H+ amine Amine (Nucleophilic Attack) D_amino_acid->amine L_peptide->amine base->enolate + Base suppressant Additive (HOBt, HOAt) Suppresses Oxazolone Formation

Caption: Mechanism of racemization via oxazolone formation and its suppression.

experimental_workflow start Start: Peptide Coupling deprotection 1. Fmoc Deprotection start->deprotection wash1 2. Wash (DMF) deprotection->wash1 activation 3. Amino Acid Activation (with Additive & Hindered Base) wash1->activation coupling 4. Coupling to Resin activation->coupling wash2 5. Wash (DMF) coupling->wash2 monitoring 6. Monitor Reaction Completion (e.g., Kaiser Test) wash2->monitoring cleavage 7. Cleavage from Resin monitoring->cleavage analysis 8. Racemization Analysis (Chiral HPLC/GC-MS) cleavage->analysis end Final Peptide analysis->end

Caption: Experimental workflow for peptide coupling with racemization suppression.

References

Stability issues of N-Ethoxycarbonyl-L-phenylalanine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of N-Ethoxycarbonyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at -20°C is recommended. Under these conditions, the shelf life can be up to 1460 days.[1] For short-term storage, keeping the compound at room temperature in a desiccator is acceptable for brief periods.[2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. The ethoxycarbonyl protecting group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. It is advisable to maintain solutions within a neutral pH range (approximately 6-8) to minimize degradation.

Q3: Is this compound sensitive to light?

A3: Aromatic amino acid derivatives can be sensitive to light.[3] To prevent potential photodegradation, it is recommended to store this compound in an opaque or amber container and to protect solutions from direct light exposure during experiments.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway is expected to be the hydrolysis of the N-ethoxycarbonyl group, which would yield L-phenylalanine, ethanol, and carbon dioxide. Under more strenuous conditions, such as in the presence of reactive oxygen species, further degradation of the phenylalanine backbone could occur, potentially leading to products like phenylacetaldehyde and phenylacetic acid through Strecker-type degradation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (see FAQ Q1). 2. Prepare fresh solutions for each experiment. 3. Check the purity of the compound using a suitable analytical method like HPLC.
Low purity observed in a new batch The compound may have degraded during shipping or storage.1. Immediately store the new batch under recommended long-term storage conditions. 2. Perform a purity check via HPLC. 3. If purity is below expectations, contact the supplier.
Precipitate forms in aqueous solution The solubility of this compound may be limited in aqueous buffers, especially at neutral pH.1. Consider using a co-solvent such as ethanol or acetonitrile. 2. Adjust the pH of the solution, keeping in mind the potential for hydrolysis outside the neutral range. 3. Gently warm the solution to aid dissolution, but avoid high temperatures.
Unexpected peaks in HPLC chromatogram Presence of degradation products or impurities.1. Identify the retention times of potential degradation products (e.g., L-phenylalanine) by running standards. 2. Perform a forced degradation study (see Experimental Protocols) to help identify degradation peaks. 3. Ensure the purity of all solvents and reagents used in your experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Duration Temperature Container Atmosphere Light/Moisture Protection
Short-term (days to weeks) Room TemperatureTightly sealedInert gas (e.g., Argon, Nitrogen) recommendedProtect from light and moisture (desiccator)
Long-term (months to years) -20°CTightly sealedInert gas (e.g., Argon, Nitrogen)Protect from light and moisture

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

Note: This method should be validated to ensure it can effectively separate the parent compound from all potential degradation products.

Visualizations

troubleshooting_workflow start Start: Stability Issue Encountered check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage Deviation Found check_handling Review Handling Procedures (e.g., solution prep, pH) check_storage->check_handling No Deviation correct_storage Implement Correct Storage Procedures improper_storage->correct_storage Yes retest Re-test Compound Purity correct_storage->retest end_resolved Issue Resolved retest->end_resolved Purity OK end_contact Contact Technical Support with Data retest->end_contact Purity Still Low improper_handling Handling Issue Identified check_handling->improper_handling Potential Issue forced_degradation Perform Forced Degradation Study check_handling->forced_degradation No Obvious Issue correct_handling Revise Experimental Protocol improper_handling->correct_handling Yes correct_handling->retest identify_degradants Identify Degradation Products (e.g., via LC-MS) forced_degradation->identify_degradants identify_degradants->end_contact

Caption: Troubleshooting workflow for stability issues.

degradation_pathway N_ethoxycarbonyl_phe This compound hydrolysis Hydrolysis (H₂O, Acid/Base) N_ethoxycarbonyl_phe->hydrolysis l_phenylalanine L-Phenylalanine hydrolysis->l_phenylalanine ethanol Ethanol hydrolysis->ethanol co2 Carbon Dioxide hydrolysis->co2 strecker_degradation Strecker Degradation (Oxidative Stress) l_phenylalanine->strecker_degradation phenylacetaldehyde Phenylacetaldehyde strecker_degradation->phenylacetaldehyde phenylacetic_acid Phenylacetic Acid strecker_degradation->phenylacetic_acid

Caption: Proposed degradation pathways.

References

Technical Support Center: Ethoxycarbonyl Protecting Group Removal in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of the ethoxycarbonyl protecting group from peptides.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing an ethoxycarbonyl protecting group from a peptide?

The primary methods for cleaving an ethoxycarbonyl (EtOOC) group from the N-terminus of a peptide are acidic hydrolysis, basic hydrolysis, and catalytic hydrogenation. The choice of method depends on the overall stability of the peptide and the presence of other protecting groups.

Q2: How do I choose the most suitable deprotection method for my peptide?

The selection of the deprotection method is critical and should be based on the sensitivity of your peptide sequence to acidic or basic conditions, and the presence of other protecting groups.

  • Acidic Hydrolysis: Suitable for peptides that are stable in strong acids. Trifluoroacetic acid (TFA) is a common reagent.

  • Basic Hydrolysis: A milder option for peptides sensitive to acid. Sodium hydroxide (NaOH) is a typical reagent, but careful control of conditions is necessary to avoid side reactions.

  • Catalytic Hydrogenation: A very mild method suitable for sensitive peptides, especially those containing other acid- or base-labile protecting groups. This method is contingent on the absence of reducible functional groups within the peptide sequence.

Q3: What are the potential side reactions during ethoxycarbonyl deprotection?

Side reactions can occur depending on the chosen deprotection method and the peptide sequence. Common side reactions include:

  • Acidic Conditions: Racemization, and cleavage of other acid-labile protecting groups.[1]

  • Basic Conditions: Racemization, hydrolysis of amide bonds in the peptide backbone, and other base-catalyzed modifications.

  • Catalytic Hydrogenation: Reduction of other functional groups within the peptide, such as disulfide bonds or certain amino acid side chains.[2]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • The appearance of the starting material (ethoxycarbonyl-protected peptide) in the crude product upon analysis by HPLC or Mass Spectrometry.

  • Low yield of the desired deprotected peptide.

Possible Causes and Solutions:

CauseSolution
Insufficient Reagent Concentration or Reaction Time Increase the concentration of the acid or base, or prolong the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to determine the optimal duration.
Poor Solubility of the Peptide Ensure the peptide is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent or a different solvent system.
Steric Hindrance For sterically hindered N-termini, harsher reaction conditions (e.g., higher temperature, stronger acid/base) may be required. Proceed with caution and monitor for side reactions.
Catalyst Inactivation (for Catalytic Hydrogenation) Ensure the palladium catalyst is fresh and active. If the reaction stalls, adding a fresh batch of catalyst may help. Certain functional groups in the peptide can poison the catalyst.
Issue 2: Observation of Unexpected Side Products

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data indicating masses that do not correspond to the starting material or the desired product.

Possible Causes and Solutions:

CauseSolution
Racemization This can occur under both acidic and basic conditions. For base-catalyzed deprotection, use milder bases or shorter reaction times. For acid-catalyzed deprotection, consider alternative acids or lower temperatures.
Cleavage of Other Protecting Groups If your peptide contains other acid- or base-labile protecting groups, they may be unintentionally cleaved. Select a deprotection method that is orthogonal to the other protecting groups present. Catalytic hydrogenation is often a good choice in such cases.
Peptide Degradation Harsh acidic or basic conditions can lead to the degradation of the peptide backbone or sensitive amino acid side chains. Use the mildest conditions possible that still afford complete deprotection.
Alkylation (during Acidic Cleavage) Reactive carbocations generated during acidic cleavage can alkylate sensitive residues like tryptophan and methionine. The use of scavengers in the cleavage cocktail can mitigate this issue.[1]

Experimental Protocols

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the removal of the ethoxycarbonyl group using a TFA-based cleavage cocktail.

Reagents:

  • Ethoxycarbonyl-protected peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Drain the DCM and add the freshly prepared cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual TFA and scavengers.[4]

  • Dry the peptide pellet under vacuum.

Protocol 2: Basic Hydrolysis using Sodium Hydroxide (NaOH)

This protocol outlines a general procedure for the saponification of the ethoxycarbonyl group under basic conditions.

Reagents:

  • Ethoxycarbonyl-protected peptide

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Suitable organic solvent (e.g., Methanol, Dioxane)

Procedure:

  • Dissolve the ethoxycarbonyl-protected peptide in a suitable organic solvent.

  • Cool the solution in an ice bath.

  • Add the 0.1 M NaOH solution dropwise while monitoring the reaction by TLC or HPLC.

  • Once the deprotection is complete, neutralize the reaction mixture with 0.1 M HCl.

  • Remove the organic solvent under reduced pressure.

  • Purify the deprotected peptide using an appropriate chromatographic technique.

Protocol 3: Catalytic Hydrogenation

This protocol provides a general method for the removal of the ethoxycarbonyl group via catalytic transfer hydrogenation.[2]

Reagents:

  • Ethoxycarbonyl-protected peptide

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen source (e.g., Hydrogen gas, formic acid, ammonium formate)

  • Suitable solvent (e.g., Methanol, Ethanol, Acetic Acid)

Procedure:

  • Dissolve the ethoxycarbonyl-protected peptide in the chosen solvent.

  • Add the 10% Pd/C catalyst to the solution.

  • If using a hydrogen donor like formic acid, add it to the reaction mixture. If using hydrogen gas, purge the reaction vessel with hydrogen.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the deprotected peptide.

Data Presentation

The following table summarizes a qualitative comparison of the different deprotection methods. Quantitative data such as exact yields and reaction times are highly dependent on the specific peptide sequence and reaction conditions.

Deprotection MethodReagentsAdvantagesDisadvantages
Acidic Hydrolysis Trifluoroacetic Acid (TFA)- Fast and efficient for many peptides.[5]- Can cleave other acid-labile protecting groups.- Risk of racemization and other side reactions.[1]
Basic Hydrolysis Sodium Hydroxide (NaOH)- Milder than strong acid.- Risk of racemization and peptide backbone hydrolysis.- Requires careful pH control.
Catalytic Hydrogenation H₂/Pd-C, Formic Acid/Pd-C- Very mild conditions.- Orthogonal to many other protecting groups.[2]- Can reduce other functional groups.- Catalyst can be poisoned by certain residues (e.g., sulfur-containing amino acids).

Visualizations

Deprotection_Workflow start Start: Ethoxycarbonyl-Protected Peptide choose_method Choose Deprotection Method start->choose_method acidic Acidic Hydrolysis (e.g., TFA) choose_method->acidic Peptide is acid-stable basic Basic Hydrolysis (e.g., NaOH) choose_method->basic Peptide is acid-labile hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd-C) choose_method->hydrogenation Peptide is sensitive to acid and base workup Reaction Work-up (Precipitation/Purification) acidic->workup basic->workup hydrogenation->workup analysis Analysis (HPLC, MS) workup->analysis product Deprotected Peptide analysis->product Complete troubleshoot Troubleshooting analysis->troubleshoot Incomplete or Side Products troubleshoot->choose_method Re-optimize

Caption: General workflow for the deprotection of an ethoxycarbonyl-protected peptide.

Troubleshooting_Logic start Incomplete Deprotection or Side Products Observed check_incomplete Incomplete Deprotection? start->check_incomplete check_side_products Side Products? start->check_side_products increase_time Increase Reaction Time/ Reagent Concentration check_incomplete->increase_time Yes check_solubility Improve Peptide Solubility check_incomplete->check_solubility If still incomplete change_method Change Deprotection Method check_side_products->change_method If side reactions persist optimize_conditions Optimize Conditions (Temp, Scavengers) check_side_products->optimize_conditions Yes end Successful Deprotection increase_time->end check_solubility->end change_method->end optimize_conditions->end

Caption: Troubleshooting logic for ethoxycarbonyl deprotection issues.

References

Dealing with poor solubility of N-Ethoxycarbonyl-L-phenylalanine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of N-Ethoxycarbonyl-L-phenylalanine in reaction media.

Troubleshooting Guide

Low solubility of this compound can lead to incomplete reactions, difficult purification, and inaccurate results. This guide addresses common issues and provides systematic solutions.

Issue 1: this compound fails to dissolve completely in the chosen reaction solvent.

Possible CauseSuggested Solution
Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for this compound, which has both polar (carboxylate, carbamate) and non-polar (phenyl ring, ethyl group) moieties.Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common choices for similar N-protected amino acids include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and acetonitrile (ACN).Use of Co-solvents: Employ a mixture of solvents. For instance, a small amount of a more polar solvent like DMF or DMSO can be added to a less polar solvent like DCM to enhance solubility.
Low Temperature: Solubility is often temperature-dependent.Gentle Heating: Carefully warm the reaction mixture. Monitor for any degradation of the starting material or reagents. An increase in temperature can significantly improve the solubility of many organic compounds.
High Concentration: The amount of this compound may exceed its solubility limit in the given volume of solvent.Dilution: Increase the volume of the solvent. While this may slow down reaction kinetics, it ensures all reactants are in the solution phase.Staged Addition: Add the this compound to the reaction mixture in portions, allowing each portion to dissolve before adding the next.

Issue 2: Precipitation of this compound during the reaction.

Possible CauseSuggested Solution
Change in Solvent Polarity: The addition of other reactants or the formation of products may alter the overall polarity of the reaction mixture, causing the starting material to precipitate.Solvent Adjustment: Add a co-solvent that is known to solubilize this compound to maintain a homogeneous solution.Monitor Reaction Progress: If precipitation occurs at a specific stage of the reaction, consider adjusting the solvent system at that point.
Temperature Fluctuation: A decrease in the reaction temperature can lead to precipitation.Temperature Control: Ensure the reaction is maintained at a constant temperature using a water bath or a temperature-controlled reaction block.
Formation of an Insoluble Salt or Complex: The presence of certain reagents or ions may lead to the formation of an insoluble salt or complex with this compound.Reagent Evaluation: Investigate the compatibility of all reagents. If a salt is suspected, consider using a non-ionic base or a different coupling agent.Use of Additives: In peptide coupling reactions, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can sometimes improve solubility and prevent aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: While specific quantitative data is limited, this compound, as a derivative of L-phenylalanine, is generally soluble in organic solvents.[1] For reactions, polar aprotic solvents like DMF and DMSO are often good starting points, as they can solubilize a wide range of reactants. For purification and extraction, solvents like ethyl acetate and dichloromethane are commonly used.

Q2: How does the structure of this compound contribute to its solubility challenges?

A2: The molecule contains a hydrophobic phenyl ring and an ethyl group, which favor solubility in non-polar organic solvents. Conversely, the presence of the carboxylic acid and the carbamate group introduces polarity and hydrogen bonding capabilities, favoring solubility in more polar solvents. This amphiphilic nature can make finding an ideal single solvent challenging.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, gentle heating can be an effective method to increase solubility. However, it is crucial to consider the thermal stability of all components in your reaction mixture. The melting point of this compound is reported to be in the range of 78-82°C, so temperatures should be kept well below this to avoid decomposition.[2]

Q4: My reaction is aqueous-based. How can I improve the solubility of this compound?

A4: For aqueous systems, the solubility of N-acyl amino acids can be influenced by pH.[3] Adjusting the pH away from the isoelectric point can increase solubility by forming a charged species.[3] The use of water-miscible co-solvents such as ethanol, isopropanol, or THF is also a common strategy.[3]

Q5: Are there any structural modifications I can make to improve solubility for future experiments?

A5: If poor solubility is a persistent issue, consider derivatization. For example, converting the carboxylic acid to an ester or a salt can significantly alter solubility characteristics.[3] However, this will depend on the specific requirements of your synthetic route.

Data Presentation

Table 1: Solubility of L-Phenylalanine and Fmoc-D-phenylalanine in Various Solvents

SolventL-Phenylalanine Solubility (g/L) at 298.15 KFmoc-D-phenylalanine Solubility (mole fraction, x₁) at 298.15 K
Water29.6[3]-
Methanol-0.00483
EthanolDecreases with increasing concentration[4][5]0.00332
n-Propanol-0.00282
Isopropanol-0.00201
n-Butanol-0.00261
Acetonitrile-0.00078
Acetone-0.01011
Ethyl Acetate-0.00289

Note: The solubility of this compound is expected to differ from these values due to the presence of the ethoxycarbonyl group, which will likely increase its solubility in organic solvents compared to L-phenylalanine.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol outlines a method for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DCM, DMF, THF, Acetonitrile, Ethyl Acetate, Methanol, Water)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Magnetic stir plate and stir bars (optional)

Procedure:

  • Weigh a small, consistent amount of this compound (e.g., 5 mg) into each vial.

  • Add a measured volume of a solvent (e.g., 0.5 mL) to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Observe the solution. If the solid has completely dissolved, note the solubility as >10 mg/mL.

  • If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and vortex again.

  • Repeat step 5 until the solid dissolves or a large volume of solvent has been added.

  • Record the approximate solubility in each solvent.

  • For solvents where solubility is poor at room temperature, the vial can be gently warmed to assess the effect of temperature.

Protocol 2: Procedure for a Coupling Reaction with Poorly Soluble this compound

This protocol provides a general workflow for a peptide coupling reaction where the N-protected amino acid has limited solubility.

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • Coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, NMM)

  • Reaction solvent (e.g., DMF)

  • Co-solvent (e.g., DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine component and the primary reaction solvent (e.g., DMF).

  • In a separate flask, suspend this compound in a minimal amount of the primary solvent.

  • To the suspension of this compound, add a co-solvent (e.g., DCM) dropwise with stirring until the solid dissolves.

  • Add the coupling reagent to the solution of this compound and stir for a few minutes to pre-activate.

  • Slowly add the activated this compound solution to the flask containing the amine component.

  • Add the organic base to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the standard workup and purification protocol.

Visualizations

Troubleshooting_Solubility start Poor Solubility of This compound issue Issue: Fails to Dissolve start->issue cause1 Inappropriate Solvent? issue->cause1 Check Solvent cause2 Low Temperature? issue->cause2 Check Temperature cause3 Too Concentrated? issue->cause3 Check Concentration solution1a Solvent Screening cause1->solution1a Yes solution1b Use Co-solvents cause1->solution1b Yes solution2 Gently Heat cause2->solution2 Yes solution3a Increase Solvent Volume cause3->solution3a Yes solution3b Staged Addition cause3->solution3b Yes

Caption: Troubleshooting workflow for initial dissolution problems.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Amine Amine Component in Primary Solvent (e.g., DMF) Combine Combine Reactant Solutions Amine->Combine N_Phe Suspend this compound in minimal Primary Solvent Dissolve Add Co-solvent (e.g., DCM) until dissolved N_Phe->Dissolve Activate Add Coupling Reagent (Pre-activation) Dissolve->Activate Activate->Combine Base Add Organic Base Combine->Base Monitor Monitor Reaction Base->Monitor

Caption: Experimental workflow for a coupling reaction with a poorly soluble reactant.

References

Identifying and characterizing impurities in N-Ethoxycarbonyl-L-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethoxycarbonyl-L-phenylalanine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the N-acylation of L-phenylalanine with ethyl chloroformate under Schotten-Baumann conditions, can lead to the formation of several impurities. The most frequently encountered impurities include:

  • Unreacted L-phenylalanine: Incomplete reaction can leave residual starting material.

  • Dipeptide Formation (N-Ethoxycarbonyl-L-phenylalanyl-L-phenylalanine): The activated carboxyl group of the product can react with another molecule of L-phenylalanine.

  • Over-acylation Product (N,N-bis(ethoxycarbonyl)-L-phenylalanine): Although less common for amino acids, reaction at both the amino and carboxyl groups can theoretically occur under harsh conditions.

  • Ethyl Ester of this compound: If ethanol is present as a solvent or impurity, it can esterify the carboxylic acid group.

  • Racemization Product (N-Ethoxycarbonyl-D-phenylalanine): The basic conditions of the Schotten-Baumann reaction can sometimes lead to the racemization of the chiral center.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate pH control: The Schotten-Baumann reaction requires a basic pH to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amino group. If the pH is too low, the amine will be protonated and unreactive. If it is too high, hydrolysis of the ethyl chloroformate can occur. Maintain a pH between 9 and 11 for optimal results.

  • Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is sensitive to moisture and can hydrolyze to ethanol and carbon dioxide, reducing the amount of acylating agent available. Ensure all glassware is dry and use anhydrous solvents. Add the ethyl chloroformate slowly to the reaction mixture at a low temperature (0-5 °C) to minimize hydrolysis.

  • Poor solubility of L-phenylalanine: L-phenylalanine has limited solubility in some organic solvents. Using a biphasic solvent system (e.g., water/dichloromethane) or a co-solvent like dioxane can improve solubility and reaction rates.

  • Insufficient mixing: In a biphasic system, vigorous stirring is crucial to ensure efficient contact between the reactants in the organic and aqueous phases.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this impurity?

A3: Identifying unknown impurities is a critical step in process development. A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of the unknown peak with that of potential impurities (unreacted starting materials, known side-products). Spiking the sample with a small amount of a suspected impurity standard can confirm its identity if the peak area increases.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, allowing you to propose a chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information to confirm its identity.

Q4: How can I minimize the formation of the dipeptide impurity?

A4: The formation of the dipeptide, N-Ethoxycarbonyl-L-phenylalanyl-L-phenylalanine, occurs when the activated carboxyl group of the desired product reacts with another molecule of L-phenylalanine. To minimize this side reaction:

  • Control the stoichiometry: Use a slight excess of L-phenylalanine relative to the coupling agent to ensure the complete consumption of the activated intermediate.

  • Slow addition of the acylating agent: Add the ethyl chloroformate slowly to the reaction mixture. This keeps the concentration of the activated intermediate low at any given time, reducing the likelihood of it reacting with another amino acid molecule.

  • Maintain a low temperature: Running the reaction at a lower temperature (0-5 °C) can help to control the reaction rate and minimize side reactions.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the synthesis of this compound using the Schotten-Baumann reaction.

Materials:

  • L-Phenylalanine

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Chloroformate (C₃H₅ClO₂)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl, 1M)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add ethyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred solution over 30-60 minutes, while maintaining the pH of the reaction mixture between 9 and 10 by the concurrent addition of a 2M sodium carbonate solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with dichloromethane to remove any unreacted ethyl chloroformate.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product will precipitate out of the solution.

  • Extract the product with three portions of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

HPLC Method for Purity Analysis

This method can be used to determine the purity of the synthesized this compound and to quantify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

ParameterL-phenylalanineThis compoundDipeptide Impurity
Molecular Formula C₉H₁₁NO₂C₁₂H₁₅NO₄C₂₁H₂₄N₂O₅
Molecular Weight ( g/mol ) 165.19237.25384.43
Typical HPLC Retention Time (min) ~4.5~15.2~18.9
¹H NMR (CDCl₃, δ ppm) 7.25-7.40 (m, 5H), 4.01 (dd, 1H), 3.20 (dd, 1H), 3.05 (dd, 1H)7.20-7.35 (m, 5H), 5.15 (d, 1H), 4.65 (q, 1H), 4.15 (q, 2H), 3.15 (d, 2H), 1.25 (t, 3H)Signals for two phenylalanine units and one ethoxycarbonyl group.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start L-Phenylalanine + Sodium Carbonate Solution reaction Schotten-Baumann Reaction (0-5°C, pH 9-10) start->reaction reagent Ethyl Chloroformate reagent->reaction wash Wash with Dichloromethane reaction->wash Reaction Mixture acidify Acidify with HCl (to pH 2-3) wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry purify Recrystallization dry->purify Crude Product hplc HPLC Purity Check purify->hplc Pure Product nmr NMR for Structure Confirmation purify->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Sources cluster_synthesis Synthesis Step cluster_impurities Potential Impurities synthesis N-Acylation of L-Phenylalanine unreacted Unreacted L-Phenylalanine synthesis->unreacted Incomplete Reaction dipeptide Dipeptide Formation synthesis->dipeptide Side Reaction overacylation Over-acylation Product synthesis->overacylation Side Reaction ester Ethyl Ester Formation synthesis->ester Side Reaction (Ethanol present) racemization Racemization Product synthesis->racemization Basic Conditions

Caption: Logical relationship between the synthesis step and potential impurity sources.

Validation & Comparative

A Comparative Guide to N-Ethoxycarbonyl-L-phenylalanine and Boc-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of an appropriate N-terminal protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. While the tert-butyloxycarbonyl (Boc) group has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades, alternative protecting groups are periodically explored to address specific challenges. This guide provides a comparative overview of N-Ethoxycarbonyl-L-phenylalanine (Eoc-Phe-OH) and the widely used Boc-L-phenylalanine (Boc-Phe-OH), with a focus on their application in peptide synthesis.

Introduction to N-Terminal Protecting Groups in Peptide Synthesis

The stepwise assembly of amino acids into a peptide chain requires the temporary protection of the α-amino group of the incoming amino acid to prevent self-polymerization and other unwanted side reactions. An ideal protecting group should be easily introduced, stable during the coupling reaction, and readily removed under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups present on the molecule. This principle of selective removal is known as orthogonality.

The two most dominant strategies in modern peptide synthesis are based on the acid-labile Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide, however, will focus on the comparison between the Boc group and the less commonly employed N-ethoxycarbonyl (Eoc) group for the protection of L-phenylalanine.

Boc-L-phenylalanine: The Established Standard

The tert-butyloxycarbonyl (Boc) protecting group is a well-established and extensively documented choice for SPPS. Its utility lies in its acid lability, which allows for a graduated acid deprotection strategy in conjunction with more acid-stable side-chain protecting groups.

Key Performance Characteristics of Boc-L-phenylalanine
ParameterDescriptionTypical Values/Conditions
Coupling Efficiency The efficiency of peptide bond formation between Boc-Phe-OH and the free N-terminus of the growing peptide chain on the solid support.>98% with standard coupling reagents such as HBTU, HATU, or DIC/HOBt.[1]
Deprotection Conditions Reagents and conditions required to remove the Boc group and liberate the N-terminal amine for the next coupling step.Treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]
Solubility The ability of Boc-Phe-OH to dissolve in common solvents used in peptide synthesis.Generally soluble in common organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).[3]
Side Reactions Potential unwanted chemical modifications that can occur during the synthesis process.The primary side reaction during Boc deprotection is the formation of a reactive tert-butyl cation, which can lead to the alkylation of sensitive residues like tryptophan and methionine. This is typically mitigated by the use of scavengers.[4]

This compound: A Historical Perspective and Comparative Analysis

The ethoxycarbonyl (Eoc) group represents one of the earlier urethane-type protecting groups in peptide chemistry. Historically, it served as a precursor to the development of the more widely adopted benzyloxycarbonyl (Cbz or Z) group. While not commonly used in modern solid-phase peptide synthesis, an examination of its chemical properties can provide insight into its potential advantages and disadvantages compared to the Boc group.

Due to the limited contemporary research and application of Eoc-L-phenylalanine in solid-phase peptide synthesis, a direct, data-driven comparison with Boc-L-phenylalanine is challenging. The available literature does not provide the extensive quantitative data on coupling efficiencies, deprotection kinetics, and solubility that is readily accessible for Boc-protected amino acids.

Based on the general principles of carbamate chemistry, the following characteristics of the Eoc group can be inferred:

ParameterInferred Characteristics for Eoc-L-phenylalanineComparison to Boc-L-phenylalanine
Deprotection Conditions The Eoc group is generally more stable to acidic conditions than the Boc group and typically requires harsher conditions for removal, such as strong acids or catalytic hydrogenation.The milder acid lability of the Boc group offers a significant advantage in SPPS, allowing for greater orthogonality with acid-labile side-chain protecting groups.
Potential Advantages The increased stability of the Eoc group to acid could potentially be advantageous in specific synthetic strategies where premature deprotection is a concern.The requirement for harsher deprotection conditions for the Eoc group limits its applicability in modern SPPS, where mild and orthogonal reaction conditions are paramount.
Solubility The solubility of Eoc-Phe-OH in peptide synthesis solvents is not well-documented in recent literature.Boc-Phe-OH exhibits well-characterized and generally favorable solubility in standard SPPS solvents.

Experimental Protocols

Boc-L-phenylalanine in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of Boc-L-phenylalanine into a peptide chain using manual solid-phase synthesis.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM (3x) and then with the neutralization solution (e.g., 5% N,N-diisopropylethylamine (DIPEA) in DCM) (3x).

  • Wash again with DCM (3x) to remove excess base.

2. Boc Deprotection:

  • Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 30 minutes.[2]

  • Filter the resin and wash thoroughly with DCM (3x) to remove the TFA.

  • Neutralize the resulting trifluoroacetate salt by washing with 5% DIPEA in DCM (3x).

  • Wash the resin with DCM (3x) to prepare for the coupling step.

3. Coupling of Boc-L-phenylalanine:

  • In a separate vessel, pre-activate Boc-L-phenylalanine (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

4. Capping (Optional):

  • To block any unreacted amino groups, the resin can be treated with an acetylating agent such as acetic anhydride.

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Visualizing the Peptide Synthesis Workflow

The logical flow of a standard solid-phase peptide synthesis cycle using a protected amino acid like Boc-L-phenylalanine can be visualized as follows:

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 5% DIPEA in DCM) deprotection->neutralization coupling Coupling of Boc-Phe-OH (with activating agents) neutralization->coupling wash Wash to Remove Excess Reagents coupling->wash end_cycle End of Cycle wash->end_cycle end_cycle->deprotection Next Amino Acid

A simplified workflow for a single cycle in Boc-based solid-phase peptide synthesis.

Conclusion

The choice between this compound and Boc-L-phenylalanine for peptide synthesis is largely dictated by the established and well-optimized protocols available for the latter. Boc-Phe-OH, as part of the broader Boc/Bzl strategy, offers a robust and reliable method for the synthesis of a wide range of peptides. Its acid-labile nature allows for effective deprotection under conditions that are compatible with a variety of side-chain protecting groups.

While the N-ethoxycarbonyl group played a role in the historical development of peptide chemistry, its application in modern solid-phase synthesis is not prevalent. The lack of recent, comprehensive data on its performance, coupled with the likely requirement for harsher deprotection conditions, makes it a less favorable choice compared to the well-characterized and milder Boc protecting group. For researchers and drug development professionals, adherence to the well-established Boc or Fmoc strategies for peptide synthesis remains the most efficient and predictable path to obtaining high-quality peptide products.

References

A Comparative Guide to N-Ethoxycarbonyl-L-phenylalanine and Other N-Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of an appropriate N-protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. While the benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been the stalwarts of peptide chemistry, other protecting groups, such as N-Ethoxycarbonyl, offer a different set of characteristics that may be advantageous in specific synthetic contexts. This guide provides an objective comparison of N-Ethoxycarbonyl-L-phenylalanine with the more established Z-L-phenylalanine and Fmoc-L-phenylalanine, supported by available experimental data and detailed methodologies.

Introduction to N-Protecting Groups

The primary role of an N-protecting group is to temporarily block the reactive α-amino group of an amino acid to prevent undesired side reactions during peptide bond formation. An ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable under conditions that do not compromise the integrity of the peptide chain or other protecting groups. The choice of the N-protecting group dictates the overall synthetic strategy, including the deprotection conditions and compatibility with other protecting groups in the scheme (orthogonality).[1][2]

Physicochemical Properties and Stability

The choice of a protecting group is often guided by its stability under various reaction conditions. The ethoxycarbonyl group, being a simple carbamate, offers a different stability profile compared to the benzyl-based Z group and the base-labile Fmoc group.

PropertyThis compoundN-Z-L-phenylalanine (Cbz)N-Fmoc-L-phenylalanine
Molecular Formula C₁₂H₁₅NO₄C₁₇H₁₇NO₄C₂₄H₂₁NO₄
Appearance White to off-white solid[3]White crystalline solidWhite powder
Stability Stable under acidic and neutral conditions.Stable to mild acid and base.Stable to acid, labile to base.
Cleavage Conditions Strong base (e.g., NaOH, LiOH), catalytic hydrogenation.Catalytic hydrogenation, strong acids (e.g., HBr/AcOH).Mild base (e.g., 20% piperidine in DMF).[1]

Protection of L-Phenylalanine: A Comparative Overview

The introduction of the N-protecting group onto the L-phenylalanine backbone is a crucial first step. The efficiency and mildness of this reaction are important considerations.

Experimental Protocols for N-Protection

This compound Synthesis:

This procedure describes the synthesis of this compound using ethyl chloroformate.

  • Materials: L-phenylalanine, sodium bicarbonate (NaHCO₃), ethyl chloroformate, water, diethyl ether.

  • Procedure:

    • Dissolve L-phenylalanine in a 1 M sodium bicarbonate solution in water at 0 °C.

    • Slowly add ethyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Continue stirring at room temperature for 2-3 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted ethyl chloroformate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

N-Z-L-phenylalanine (Cbz) Synthesis:

This is a standard procedure for the protection of L-phenylalanine using benzyl chloroformate.

  • Materials: L-phenylalanine, sodium hydroxide (NaOH), benzyl chloroformate (Cbz-Cl), water, diethyl ether.

  • Procedure:

    • Dissolve L-phenylalanine in 1 M NaOH solution at 0 °C.

    • Add benzyl chloroformate dropwise while vigorously stirring and maintaining the temperature at 0-5 °C.

    • Continue stirring for 1-2 hours at room temperature.

    • Extract the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

    • Acidify the aqueous phase to pH 2 with cold 1 M HCl.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

N-Fmoc-L-phenylalanine Synthesis:

This protocol outlines the protection of L-phenylalanine using Fmoc-succinimide.

  • Materials: L-phenylalanine, sodium bicarbonate (NaHCO₃), 1,4-dioxane, water, Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-succinimide).

  • Procedure:

    • Dissolve L-phenylalanine in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution.

    • Stir the mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-water and acidify to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Protection Reaction Workflow

cluster_eth N-Ethoxycarbonyl Protection cluster_z N-Z (Cbz) Protection cluster_fmoc N-Fmoc Protection Phe_eth L-Phenylalanine Product_eth N-Ethoxycarbonyl- L-phenylalanine Phe_eth->Product_eth Reagent_eth Ethyl Chloroformate (EtO-CO-Cl) Reagent_eth->Product_eth Base_eth NaHCO₃ Base_eth->Product_eth Phe_z L-Phenylalanine Product_z N-Z-L-phenylalanine Phe_z->Product_z Reagent_z Benzyl Chloroformate (Cbz-Cl) Reagent_z->Product_z Base_z NaOH Base_z->Product_z Phe_fmoc L-Phenylalanine Product_fmoc N-Fmoc-L-phenylalanine Phe_fmoc->Product_fmoc Reagent_fmoc Fmoc-OSu Reagent_fmoc->Product_fmoc Base_fmoc NaHCO₃ Base_fmoc->Product_fmoc

Caption: Workflow for the N-protection of L-phenylalanine.

Deprotection Strategies: A Head-to-Head Comparison

The ease and selectivity of the deprotection step are paramount in peptide synthesis. The conditions required to remove the N-protecting group must not affect other sensitive parts of the peptide.

Experimental Protocols for N-Deprotection

N-Ethoxycarbonyl Deprotection (Saponification):

This method involves the hydrolysis of the carbamate under basic conditions.

  • Materials: this compound, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), water, methanol or THF.

  • Procedure:

    • Dissolve the N-Ethoxycarbonyl-protected peptide in a mixture of methanol or THF and water.

    • Add 1-2 equivalents of aqueous LiOH or NaOH solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., 1 M HCl) to pH 7.

    • Remove the organic solvent under reduced pressure.

    • The deprotected peptide can be isolated by extraction or lyophilization.

N-Z (Cbz) Deprotection (Catalytic Hydrogenolysis):

This is a mild and common method for removing the Z group.

  • Materials: N-Z-protected peptide, Palladium on carbon (Pd/C, 10%), methanol or ethanol, hydrogen gas source.

  • Procedure:

    • Dissolve the N-Z-protected peptide in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.

N-Fmoc Deprotection:

This protocol describes the standard base-mediated removal of the Fmoc group.

  • Materials: N-Fmoc-protected peptide, piperidine, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc-protected peptide in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the solution at room temperature for 10-30 minutes.

    • The deprotected peptide can be precipitated by the addition of diethyl ether and collected by filtration, or the solvent can be removed under vacuum.

Deprotection Reaction Workflow

cluster_eth_dep N-Ethoxycarbonyl Deprotection cluster_z_dep N-Z (Cbz) Deprotection cluster_fmoc_dep N-Fmoc Deprotection Protected_eth N-Ethoxycarbonyl-Peptide Product_eth_dep Deprotected Peptide Protected_eth->Product_eth_dep Saponification Reagent_eth_dep NaOH or LiOH Reagent_eth_dep->Product_eth_dep Protected_z N-Z-Peptide Product_z_dep Deprotected Peptide Protected_z->Product_z_dep Hydrogenolysis Reagent_z_dep H₂ / Pd-C Reagent_z_dep->Product_z_dep Protected_fmoc N-Fmoc-Peptide Product_fmoc_dep Deprotected Peptide Protected_fmoc->Product_fmoc_dep Base Cleavage Reagent_fmoc_dep 20% Piperidine/DMF Reagent_fmoc_dep->Product_fmoc_dep

Caption: Workflow for the N-deprotection of protected peptides.

Performance Comparison: Quantitative Data

While direct comparative studies under identical conditions are limited, the following table summarizes typical performance data gathered from various sources in the literature. Yields and reaction times can vary significantly depending on the specific substrate and reaction conditions.

ParameterN-EthoxycarbonylN-Z (Cbz)N-Fmoc
Protection Yield 80-95%>90%>95%
Deprotection Yield 70-90%[4]>95%>98%[2]
Racemization Risk Low to moderate during coupling.[5]Generally low.Low with modern coupling reagents.[6]
Side Reactions Potential for hydrolysis of other esters under basic deprotection.Benzyl ether formation in the presence of certain side chains.Piperidine adduct formation, diketopiperazine formation.[7]

Orthogonality in Peptide Synthesis

The concept of orthogonality is crucial for the synthesis of complex peptides where multiple protecting groups are used. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.[1][2]

  • N-Ethoxycarbonyl: The ethoxycarbonyl group is not fully orthogonal to either Z or Fmoc strategies. Its removal by catalytic hydrogenation is similar to the deprotection of the Z group. Saponification for its removal can also affect other base-labile protecting groups or ester linkages in the peptide.

  • N-Z (Cbz): The Z group is orthogonal to the Fmoc group, as it is stable to the basic conditions used for Fmoc removal.[1] It is removed under conditions (hydrogenolysis or strong acid) that do not affect Fmoc or many other side-chain protecting groups.

  • N-Fmoc: The Fmoc group is orthogonal to the Z group and acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[1] This orthogonality is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Orthogonality Relationship Diagram

Eth N-Ethoxycarbonyl Z N-Z (Cbz) Eth->Z Not Orthogonal (Hydrogenolysis) Fmoc N-Fmoc Z->Fmoc Orthogonal Fmoc->Eth Partially Orthogonal

Caption: Orthogonality relationships between the protecting groups.

Conclusion

The choice between N-Ethoxycarbonyl, Z (Cbz), and Fmoc as N-protecting groups for L-phenylalanine depends on the specific requirements of the synthetic strategy.

  • N-Fmoc-L-phenylalanine remains the gold standard for modern solid-phase peptide synthesis due to its mild, base-labile deprotection, which allows for a highly orthogonal strategy with acid-labile side-chain protecting groups. Its use in automated synthesizers is widespread.[1]

  • N-Z-L-phenylalanine continues to be a valuable protecting group, particularly in solution-phase synthesis and for the preparation of peptide fragments. Its stability to both acidic and basic conditions (used for Boc and Fmoc removal, respectively) provides strategic advantages in complex syntheses.

  • This compound represents a simpler and more cost-effective protecting group. However, its deprotection conditions (strong base or hydrogenation) limit its orthogonality and can be harsh on sensitive peptides. It may be suitable for the synthesis of simple di- or tripeptides where orthogonality is not a major concern.

Researchers should carefully consider the desired peptide's complexity, the presence of sensitive functional groups, and the overall synthetic strategy when selecting the most appropriate N-protecting group for L-phenylalanine.

References

A Comparative Guide to Analytical Techniques for Validating the Purity of N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. N-Ethoxycarbonyl-L-phenylalanine, a key building block in the synthesis of various peptides and pharmaceutical compounds, requires rigorous purity assessment to ensure the quality and integrity of the final products. This guide provides an objective comparison of key analytical techniques for validating the purity of this compound, complete with detailed experimental protocols and illustrative data to aid in method selection and implementation.

The primary methods for assessing the chemical and chiral purity of this compound include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC) and Chiral HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Differential Scanning Calorimetry (DSC). Each of these techniques offers distinct advantages and provides complementary information regarding the purity profile of the compound.

Comparative Analysis of Key Purity Assessment Techniques

A multi-pronged approach employing orthogonal techniques is essential for a comprehensive purity assessment. While HPLC is the workhorse for determining percentage purity and enantiomeric excess, qNMR offers an absolute quantification without the need for a specific reference standard of the analyte. LC-MS is invaluable for identifying and characterizing impurities, and DSC provides a measure of the total molar impurity content.

Table 1: Comparison of Analytical Techniques for Purity Validation of this compound

TechniquePrimary PurposeInformation ProvidedStrengthsLimitations
RP-HPLC-UV Chemical Purity & QuantificationPercentage of the target compound relative to other UV-absorbing impurities.High resolution, sensitivity, and reproducibility. Ideal for routine quality control.Does not provide mass information for impurity identification. Does not account for non-UV absorbing impurities.
Chiral HPLC-UV Enantiomeric PurityPercentage of the desired L-enantiomer relative to the D-enantiomer.The gold standard for determining enantiomeric excess (e.e.).Requires a specific chiral stationary phase.
qNMR (¹H NMR) Absolute Purity & QuantificationAbsolute purity of the analyte on a weight/weight basis. Structural confirmation.Highly accurate and precise. Does not require a reference standard of the analyte itself. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard.
LC-MS Impurity Identification & ProfilingMolecular weight of the target compound and impurities.Highly accurate mass determination for confirming identity and characterizing unknown impurities. Can be coupled with HPLC for enhanced separation and identification.Quantification can be less precise than HPLC-UV or qNMR without appropriate standards.
DSC Molar PurityDetermination of the total mole percent of impurities based on melting point depression.Provides a measure of absolute purity. Does not require separation.Only applicable to crystalline solids with a sharp melting point. Assumes impurities are soluble in the melt.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for determining the chemical purity of this compound using RP-HPLC with UV detection.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm (for the peptide bond) and 254 nm (for the aromatic ring).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Data Analysis:

Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Illustrative Data:

ParameterResult
Retention Time~15.2 min
Purity (%)99.5%
Major Impurity~0.3% at 12.8 min
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This protocol is designed to determine the enantiomeric purity (enantiomeric excess) of this compound.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP), for instance, a polysaccharide-based column like Chiralpak AD-H (250 x 4.6 mm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Data Analysis:

The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Illustrative Data:

ParameterL-enantiomerD-enantiomer
Retention Time5.3 min5.7 min
Peak Area99.850.15
Enantiomeric Excess (e.e.) \multicolumn{2}{c}{99.7%}
Quantitative ¹H NMR (qNMR)

This protocol describes the determination of the absolute purity of this compound using an internal standard.[3][4][5]

Methodology:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Experiment: 1D ¹H spectrum.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.[3]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Illustrative Data:

ParameterValue
Analyte Signal (e.g., aromatic protons)δ 7.2-7.4 ppm (5H)
Internal Standard Signal (e.g., maleic acid)δ 6.3 ppm (2H)
Calculated Purity (w/w %) 99.2%
Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification and profiling of potential impurities in this compound.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • LC Conditions: Use the same RP-HPLC conditions as described above.

  • MS Parameters (ESI-Positive Mode):

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract ion chromatograms for expected impurities (e.g., starting materials, by-products).

    • Analyze the mass spectra of any detected impurity peaks to determine their elemental composition.

Illustrative Data:

Retention Time (min)Observed [M+H]⁺Proposed Impurity
15.2238.1074This compound
12.8166.0863L-Phenylalanine (unreacted starting material)
18.5266.1387This compound ethyl ester
Differential Scanning Calorimetry (DSC)

This protocol details the use of DSC for determining the molar purity of crystalline this compound.[6]

Methodology:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum pan and hermetically seal it.

  • DSC Program:

    • Equilibrate at a temperature well below the melting point.

    • Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.

  • Data Analysis:

    • The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most instrument software has a built-in purity analysis module.

Illustrative Data:

ParameterValue
Onset of Melting85.5 °C
Peak Melting Temperature87.2 °C
Calculated Molar Purity (%) 99.6 mol%

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Primary Purity Analysis cluster_2 Orthogonal & Confirmatory Analysis cluster_3 Final Purity Assessment Sample This compound Sample RP_HPLC RP-HPLC (Chemical Purity) Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC qNMR qNMR (Absolute Purity) Sample->qNMR LC_MS LC-MS (Impurity ID) Sample->LC_MS DSC DSC (Molar Purity) Sample->DSC Purity_Report Comprehensive Purity Report RP_HPLC->Purity_Report Chiral_HPLC->Purity_Report qNMR->Purity_Report LC_MS->Purity_Report DSC->Purity_Report

Figure 1. Workflow for comprehensive purity validation.

Logical_Relationship Figure 2. Logical Relationships in Purity Analysis Purity Overall Purity Assessment Chemical_Purity Chemical Purity (Is the compound free of other chemical entities?) Purity->Chemical_Purity Chiral_Purity Chiral Purity (Is the compound the correct enantiomer?) Purity->Chiral_Purity Absolute_Content Absolute Content (What is the exact amount of the compound?) Purity->Absolute_Content RP_HPLC RP-HPLC Chemical_Purity->RP_HPLC LC_MS_Impurity LC-MS (Impurity ID) Chemical_Purity->LC_MS_Impurity Chiral_HPLC_ee Chiral HPLC (e.e. %) Chiral_Purity->Chiral_HPLC_ee qNMR_Abs qNMR (w/w %) Absolute_Content->qNMR_Abs DSC_Molar DSC (mol %) Absolute_Content->DSC_Molar

Figure 2. Interrelation of purity aspects and techniques.

References

A Comparative Spectroscopic Analysis: L-phenylalanine vs. N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of L-phenylalanine and its N-protected derivative, N-Ethoxycarbonyl-L-phenylalanine.

This guide provides a comprehensive comparison of the spectroscopic properties of the essential amino acid L-phenylalanine and its synthetically modified counterpart, this compound. The addition of the ethoxycarbonyl protecting group to the amine of L-phenylalanine significantly alters its chemical environment, leading to distinct differences in its spectral signatures. Understanding these differences is crucial for researchers working on peptide synthesis, drug design, and metabolic studies where monitoring of these compounds is essential.

While extensive spectroscopic data is readily available for the ubiquitous amino acid L-phenylalanine, experimental spectra for this compound are not as commonly reported in the public domain. Therefore, for the purpose of this comparative guide, we will also reference data for a closely related and well-characterized N-protected derivative, N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-phenylalanine), to illustrate the expected spectral shifts upon N-acylation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for L-phenylalanine and representative N-protected derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
L-phenylalanine D₂O7.43 (m, 2H, Ar-H), 7.38 (m, 2H, Ar-H), 7.33 (m, 1H, Ar-H), 3.99 (t, 1H, α-CH), 3.29 (dd, 1H, β-CH₂), 3.13 (dd, 1H, β-CH₂)[1]
N-(tert-Butoxycarbonyl)-L-phenylalanine CD₃OD7.26 (s, 5H, Ar-H), 4.36 (dd, 1H, α-CH), 3.16 (dd, 1H, β-CH₂), 2.87 (dd, 1H, β-CH₂), 1.36 (s, 9H, t-butyl)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
L-phenylalanine D₂O176.8, 137.8, 132.1, 131.8, 130.4, 58.7, 39.1
N-(tert-Butoxycarbonyl)-L-phenylalanine CDCl₃175.9, 155.3, 136.1, 129.3, 128.6, 127.1, 80.2, 54.4, 38.5, 28.3
Vibrational Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundMajor Peaks (cm⁻¹)Functional Group Assignment
L-phenylalanine 3443, 3068, 3034, 2964-2940, 1625, 1608, 1587, 1525O-H stretch, N-H stretch (NH₃⁺), C-H stretch (alkyl), C=C stretch (aromatic), N-H bend (NH₃⁺), C=O stretch (COO⁻), N-H bend (NH₃⁺)
N-(tert-Butoxycarbonyl)-L-phenylalanine ~3300, ~2980, ~1710, ~1520N-H stretch (amide), C-H stretch (alkyl), C=O stretch (urethane), C=O stretch (carboxylic acid), N-H bend (amide)
Mass Spectrometry

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
L-phenylalanine ESI166.086120.081 (loss of HCOOH and NH₃), 91.055 (tropylium ion)
This compound ESI (Predicted)238.102Expected fragments from loss of ethoxycarbonyl group and decarboxylation.
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)
L-phenylalanine Water257~200 M⁻¹cm⁻¹
This compound Not AvailableExpected to be similar to L-phenylalanine due to the aromatic chromophore.Not Available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte (L-phenylalanine or this compound) in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol/water with 0.1% formic acid for electrospray ionization).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum. For fragmentation analysis (MS/MS), precursor ions of interest are selected and fragmented, and the resulting product ions are analyzed.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of the analyte in a UV-transparent solvent (e.g., water, ethanol, or methanol) of a known concentration.

  • Data Acquisition: Record a baseline spectrum of the solvent in a quartz cuvette. Then, record the absorbance spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity can be calculated using the Beer-Lambert law if the concentration and path length are known.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of amino acids and their derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Results Sample Analyte (L-phenylalanine or Derivative) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent FTIR FTIR Spectroscopy Dissolution->FTIR Solid (KBr) or ATR MS Mass Spectrometry Dissolution->MS Volatile Solvent UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis UV-transparent Solvent Acquisition Instrumental Data Acquisition NMR->Acquisition FTIR->Acquisition MS->Acquisition UV_Vis->Acquisition Processing Data Processing (FT, Baseline Correction, etc.) Acquisition->Processing NMR_Spectrum NMR Spectrum Processing->NMR_Spectrum FTIR_Spectrum FTIR Spectrum Processing->FTIR_Spectrum Mass_Spectrum Mass Spectrum Processing->Mass_Spectrum UV_Vis_Spectrum UV-Vis Spectrum Processing->UV_Vis_Spectrum

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of amino acids and their derivatives.

Signaling Pathway and Logical Relationship

A key logical relationship in the context of this comparison is the structural modification of L-phenylalanine to its N-ethoxycarbonyl derivative. This chemical transformation directly influences the spectroscopic properties observed.

Structural_Relationship Structural Relationship and Spectroscopic Impact cluster_spectroscopic_changes Impact on Spectroscopic Data L_Phe L-phenylalanine (-NH₂ group) N_Eoc_Phe This compound (-NH-CO-O-Et group) L_Phe->N_Eoc_Phe N-protection (Ethoxycarbonylation) NMR_Shift Changes in ¹H and ¹³C NMR Chemical Shifts N_Eoc_Phe->NMR_Shift IR_Bands Appearance of Amide and Carbonyl Bands in FTIR N_Eoc_Phe->IR_Bands Mass_Increase Increase in Molecular Weight in Mass Spectrum N_Eoc_Phe->Mass_Increase

Caption: Diagram showing the structural modification from L-phenylalanine and its impact on key spectroscopic data.

References

A Comparative Analysis of Reaction Kinetics in Peptide Synthesis: N-Boc-, N-Cbz-, and N-Fmoc-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an N-terminal protecting group is a critical decision in peptide synthesis, profoundly influencing reaction kinetics, yield, and the purity of the final product. This guide provides a comparative study of the reaction kinetics of three commonly used N-protected derivatives of phenylalanine: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The information presented herein is a synthesis of available literature and provides a framework for understanding the relative performance of these protecting groups in both peptide coupling and deprotection reactions.

While direct, side-by-side quantitative kinetic data under identical conditions is limited in published literature, this guide compiles representative data and established principles to offer a clear comparison. We also provide detailed experimental protocols to enable researchers to conduct their own kinetic analyses.

I. Comparative Analysis of Reaction Kinetics

The reactivity of N-protected phenylalanines is influenced by the electronic and steric properties of the protecting group. These differences manifest in the rates of both peptide bond formation and the removal of the protecting group.

A. Peptide Coupling Reactions

The rate of peptide bond formation is a crucial factor in the efficiency of peptide synthesis. While the intrinsic reactivity of the amino acid side chain plays a role, the N-terminal protecting group can significantly impact the kinetics of the coupling reaction.

Summary of Peptide Coupling Reaction Kinetics

N-Protecting GroupTypical Coupling ReagentsRelative Coupling RateKey Considerations
Boc (tert-butyloxycarbonyl)DCC/HOBt, HBTU, HATUModerate to FastThe bulky Boc group can sometimes lead to steric hindrance, potentially slowing down the reaction with sterically demanding coupling partners.
Cbz (Benzyloxycarbonyl)DCC/HOBt, HBTUModerateGenerally exhibits reliable coupling kinetics. The aromatic nature of the Cbz group may influence peptide aggregation.
Fmoc (9-fluorenylmethyloxycarbonyl)HBTU, HATU, DIC/OxymaFastOften considered to have the fastest coupling kinetics among the three, which is a key advantage in solid-phase peptide synthesis (SPPS).[1]

B. Deprotection Reactions

The lability of the protecting group under specific conditions dictates the deprotection strategy and its associated kinetics. The orthogonality of these deprotection methods is a cornerstone of modern peptide synthesis.

Summary of Deprotection Reaction Kinetics

N-Protecting GroupDeprotection Reagent(s)Typical Deprotection TimeRelative Deprotection RateKey Considerations
Boc Strong Acids (e.g., TFA in DCM)15-30 minutesFastThe reaction proceeds via a stable tert-butyl cation. The rate can be influenced by the acid concentration.[2]
Cbz Catalytic Hydrogenolysis (H₂/Pd/C)1-4 hoursModerate to SlowThe reaction rate is dependent on catalyst activity, hydrogen pressure, and the absence of catalyst poisons.
Fmoc Secondary Amines (e.g., 20% Piperidine in DMF)5-20 minutesVery FastThe deprotection is a rapid base-catalyzed elimination reaction.[3]

II. Experimental Protocols

To facilitate further research and direct comparison, we provide detailed protocols for monitoring the kinetics of peptide coupling and deprotection reactions.

A. Protocol for Monitoring Peptide Coupling Kinetics via HPLC

This protocol allows for the quantitative analysis of the rate of dipeptide formation.

1. Materials:

  • N-protected Phenylalanine (Boc-Phe, Cbz-Phe, or Fmoc-Phe)

  • Amino acid ester (e.g., Gly-OMe·HCl)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Quenching solution (e.g., 1% TFA in water)

2. Procedure:

  • Prepare stock solutions of the N-protected phenylalanine, amino acid ester, coupling reagent, and base in DMF.

  • Equilibrate the reaction vessel to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the coupling reagent to a mixture of the N-protected phenylalanine, amino acid ester, and base.

  • At specific time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with the quenching solution.

  • Analyze the quenched samples by HPLC.

  • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the dipeptide product over time.

  • Calculate the concentration of the product at each time point using a calibration curve.

  • Plot the product concentration versus time to determine the initial reaction rate.

B. Protocol for Monitoring Deprotection Kinetics

This protocol can be adapted for UV-Vis spectrophotometry (for Fmoc) or HPLC (for Boc and Cbz).

1. Materials:

  • N-protected Phenylalanine derivative

  • Deprotection reagent (TFA for Boc, Piperidine for Fmoc, H₂/Pd/C for Cbz)

  • Appropriate solvent (DCM for Boc, DMF for Fmoc, Methanol for Cbz)

  • UV-Vis Spectrophotometer or HPLC system

  • Quenching solution (for HPLC)

2. Procedure for Fmoc Deprotection (Spectrophotometry):

  • Dissolve the Fmoc-Phe derivative in DMF in a quartz cuvette.

  • Add the piperidine solution to the cuvette to initiate the deprotection.

  • Immediately begin monitoring the increase in absorbance at ~301 nm, which corresponds to the formation of the dibenzofulvene-piperidine adduct.

  • Record the absorbance over time to determine the reaction rate.

3. Procedure for Boc and Cbz Deprotection (HPLC):

  • Dissolve the Boc-Phe or Cbz-Phe derivative in the appropriate solvent.

  • Initiate the deprotection reaction by adding the deprotection reagent (for Boc) or by starting the hydrogenation (for Cbz).

  • At specific time points, withdraw an aliquot, quench the reaction, and analyze by HPLC.

  • Monitor the disappearance of the starting material peak to determine the rate of deprotection.

III. Visualizing Reaction Pathways and Workflows

A. Deprotection Mechanisms

The following diagrams illustrate the mechanisms of deprotection for Boc, Cbz, and Fmoc groups.

Boc_Deprotection BocPhe Boc-NH-R Protonation Protonation (+ H⁺) BocPhe->Protonation TFA ProtonatedBoc Boc(H⁺)-NH-R Protonation->ProtonatedBoc Cleavage Cleavage ProtonatedBoc->Cleavage CarbamicAcid HOOC-NH-R (Carbamic Acid) Cleavage->CarbamicAcid tButylCation tert-Butyl Cation Cleavage->tButylCation Decarboxylation Decarboxylation (- CO₂) CarbamicAcid->Decarboxylation Amine H₂N-R (Free Amine) Decarboxylation->Amine Cbz_Deprotection CbzPhe Cbz-NH-R Hydrogenolysis Hydrogenolysis (H₂, Pd/C) CbzPhe->Hydrogenolysis CarbamicAcid HOOC-NH-R (Carbamic Acid) Hydrogenolysis->CarbamicAcid Toluene Toluene Hydrogenolysis->Toluene Decarboxylation Decarboxylation (- CO₂) CarbamicAcid->Decarboxylation Amine H₂N-R (Free Amine) Decarboxylation->Amine Fmoc_Deprotection FmocPhe Fmoc-NH-R ProtonAbstraction Proton Abstraction (+ Piperidine) FmocPhe->ProtonAbstraction Carbanion Fmoc⁻-NH-R (Carbanion) ProtonAbstraction->Carbanion BetaElimination β-Elimination Carbanion->BetaElimination Dibenzofulvene Dibenzofulvene BetaElimination->Dibenzofulvene Carbamate ⁻OOC-NH-R BetaElimination->Carbamate AdductFormation Adduct Formation Dibenzofulvene->AdductFormation Piperidine Protonation Protonation Carbamate->Protonation CarbamicAcid HOOC-NH-R Protonation->CarbamicAcid Decarboxylation Decarboxylation (- CO₂) CarbamicAcid->Decarboxylation Amine H₂N-R Decarboxylation->Amine Adduct DBF-Piperidine Adduct AdductFormation->Adduct Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis ReagentPrep Prepare Stock Solutions (N-Protected-Phe, Amino Ester, Coupling Reagent, Base) InstrumentSetup Equilibrate HPLC/Spectrophotometer and Reaction Vessel ReagentPrep->InstrumentSetup InitiateReaction Initiate Reaction InstrumentSetup->InitiateReaction TimeSampling Withdraw Aliquots at Defined Time Points InitiateReaction->TimeSampling Quench Quench Reaction TimeSampling->Quench Analysis Analyze Samples (HPLC or Spectrophotometry) Quench->Analysis DataProcessing Process Data (Peak Integration, Concentration Calculation) Analysis->DataProcessing KineticAnalysis Determine Reaction Rate DataProcessing->KineticAnalysis

References

A Comparative Guide to HPLC and NMR Methods for Chiral Purity Determination of N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical and fine chemical industries. For chiral molecules such as N-Ethoxycarbonyl-L-phenylalanine, an N-protected amino acid derivative, accurate and robust analytical methods are essential to ensure the desired therapeutic efficacy and to minimize potential side effects associated with the unwanted enantiomer. This guide provides a comparative overview of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. For N-protected amino acids like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Purity

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral environment is created in the NMR tube by adding a chiral solvating agent (CSA). This induces the formation of transient diastereomeric complexes, which results in separate signals for the two enantiomers, allowing for their quantification by integration.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of chiral HPLC and NMR methods for the analysis of N-protected amino acids. It is important to note that the exact values can vary depending on the specific instrumentation, experimental conditions, and the analyte. The data presented here for this compound is representative of what can be expected for similar N-alkoxycarbonyl protected amino acids.

ParameterChiral HPLCChiral NMR with CSA
Principle Differential partitioning between a mobile phase and a chiral stationary phaseFormation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals
Typical Resolution (Rs) > 1.5 (baseline separation)Dependent on the chemical shift difference (Δδ) induced by the CSA
Limit of Detection (LOD) Low (typically in the µg/mL to ng/mL range)High (typically in the mg/mL range)
Limit of Quantitation (LOQ) Low (typically in the µg/mL range)High (typically in the mg/mL range)
Precision (RSD%) < 2%< 5%
Analysis Time 15-30 minutes per sample5-15 minutes per sample
Sample Preparation Dissolution in mobile phase, filtrationDissolution in deuterated solvent, addition of CSA
Non-destructive NoYes
Instrumentation Cost Moderate to HighHigh
Solvent Consumption HighLow

Experimental Protocols

Chiral HPLC Method

This protocol is a representative method for the chiral purity determination of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based CSP, e.g., a cellulose-based column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(AreaL - AreaD) / (AreaL + AreaD)] x 100 Where AreaL is the peak area of the L-enantiomer and AreaD is the peak area of the D-enantiomer.

NMR Method with Chiral Solvating Agent

This protocol describes a general procedure for determining the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Materials:

  • Deuterated chloroform (CDCl₃).

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add an equimolar amount of the chiral solvating agent to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

Data Analysis:

  • Identify a proton signal of this compound that shows clear separation into two distinct peaks in the presence of the CSA. The α-proton or the ethoxy group protons are often good candidates.

  • Integrate the two separated signals corresponding to the L and D enantiomers.

  • The enantiomeric excess is calculated from the integral values: % ee = [(IntegralL - IntegralD) / (IntegralL + IntegralD)] x 100 Where IntegralL is the integral of the signal for the L-enantiomer and IntegralD is the integral of the signal for the D-enantiomer.

Workflow Diagrams

Chiral_Purity_Workflow cluster_hplc HPLC Method cluster_nmr NMR Method hplc_prep Sample Preparation: Dissolve in Mobile Phase hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_sep Separation on Chiral Stationary Phase hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_quant Quantification by Peak Area hplc_detect->hplc_quant end Chiral Purity Result (% ee) hplc_quant->end nmr_prep Sample Preparation: Dissolve in CDCl3 nmr_csa Add Chiral Solvating Agent nmr_prep->nmr_csa nmr_acq Acquire 1H NMR Spectrum nmr_csa->nmr_acq nmr_quant Quantification by Signal Integration nmr_acq->nmr_quant nmr_quant->end start This compound Sample start->hplc_prep start->nmr_prep

Caption: Workflow for Chiral Purity Determination by HPLC and NMR.

Conclusion

Both chiral HPLC and NMR spectroscopy are powerful techniques for the determination of the enantiomeric purity of this compound.

  • Chiral HPLC is generally the method of choice for routine quality control due to its high sensitivity, excellent resolution, and established validation protocols. It is particularly well-suited for detecting trace enantiomeric impurities.

  • NMR spectroscopy with a chiral solvating agent is a valuable alternative, especially for rapid, non-destructive analysis. It is a powerful tool in research and development for confirming the enantiomeric ratio of synthesized compounds without the need for extensive method development, provided a suitable chiral solvating agent is available.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the availability of instrumentation.

A Comparative Guide to the Efficiency of N-Ethoxycarbonyl-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a cornerstone of innovation. The choice of coupling reagent for incorporating protected amino acids, such as N-Ethoxycarbonyl-L-phenylalanine, is a critical determinant of reaction yield, purity, and overall success. This guide provides an objective comparison of the performance of common coupling reagents when used with N-alkoxycarbonyl-protected phenylalanine derivatives, offering supporting data and detailed experimental protocols to inform your synthetic strategies.

While specific comparative data for this compound is limited in publicly available literature, extensive data exists for the closely related N-tert-butyloxycarbonyl-L-phenylalanine (Boc-L-phenylalanine). Given the similar electronic nature of the N-alkoxycarbonyl protecting groups, the performance of these reagents with Boc-L-phenylalanine serves as a valuable benchmark.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a balance of reactivity, cost, and the potential for side reactions, most notably racemization. The following table summarizes the typical performance of common coupling reagents in peptide synthesis with N-alkoxycarbonyl-protected phenylalanine.

Coupling ReagentTypical Yield (%)Typical Reaction TimeRacemization RiskKey AdvantagesKey Disadvantages
HATU >95%30 minutes - 2 hoursVery LowHigh reactivity, effective for sterically hindered amino acids, low racemization rates.[1]Higher cost compared to other reagents.
HBTU >90%1 - 4 hoursLowGood balance of reactivity and cost, reliable for standard couplings.[1]Can be less effective than HATU in preventing racemization for sensitive amino acids.
PyBOP >90%30 - 120 minutesLowRapid and efficient coupling, avoids carcinogenic byproducts of its predecessor (BOP).Byproducts can sometimes complicate purification.
EDC/NHS Variable (70-95%)2 - 12 hoursModerateWater-soluble byproducts are easily removed, cost-effective.Slower reaction times, higher risk of racemization if HOBt or an equivalent is not used.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for solid-phase peptide synthesis (SPPS) using different coupling reagents.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the fundamental steps in a single cycle of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start or Previous Cycle Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling (Activated Amino Acid) Fmoc_AA->Coupling Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Final_Peptide Elongated Peptide on Resin Washing2->Final_Peptide Final_Peptide->Deprotection Next Cycle

Caption: General workflow for a single cycle of Fmoc-SPPS.

Protocol 1: Coupling using HBTU/HATU

This protocol is a general procedure for coupling an N-Fmoc protected amino acid, such as this compound, to a resin-bound peptide using HBTU or HATU.

Materials:

  • Fmoc-N-Ethoxycarbonyl-L-phenylalanine

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminal Fmoc group is present, deprotect it using 20% piperidine in DMF.

  • Activation: In a separate vessel, dissolve Fmoc-N-Ethoxycarbonyl-L-phenylalanine (3 eq.), HBTU/HATU (2.9 eq.), and HOBt (3 eq., optional but recommended to suppress racemization) in DMF. Add DIPEA (6 eq.) to the solution and agitate for 2-5 minutes to pre-activate the amino acid.[2]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[2]

  • Washing: After the coupling is complete (as indicated by a negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling using PyBOP

Materials:

  • Fmoc-N-Ethoxycarbonyl-L-phenylalanine

  • PyBOP

  • DIPEA

  • DMF

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Activation: In a separate vial, dissolve Fmoc-N-Ethoxycarbonyl-L-phenylalanine (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and mix briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-120 minutes.

  • Washing: Wash the resin with DMF as described in Protocol 1.

Protocol 3: Coupling using EDC/NHS

Materials:

  • Fmoc-N-Ethoxycarbonyl-L-phenylalanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)

  • DMF

  • Resin with a free amino group

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-N-Ethoxycarbonyl-L-phenylalanine (3 eq.), NHS or HOBt (3 eq.), and EDC (3 eq.) in DMF. Allow the mixture to react for 15-30 minutes at room temperature to form the active ester.

  • Coupling: Add the solution containing the activated amino acid to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF as described in Protocol 1.

Mechanism of Action and Application in Drug Development

This compound and its derivatives are crucial building blocks in the synthesis of various therapeutic agents, including renin inhibitors for the treatment of hypertension. The renin-angiotensin system (RAS) is a key signaling pathway that regulates blood pressure.

The Renin-Angiotensin Signaling Pathway

The following diagram illustrates the enzymatic cascade of the renin-angiotensin system, a primary target for antihypertensive drugs.

Renin_Angiotensin_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction Binding to AT1 Receptor Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II

Caption: Simplified diagram of the Renin-Angiotensin System.

Phenylalanine derivatives are often incorporated into molecules designed to inhibit renin or ACE, thereby blocking the production of angiotensin II and lowering blood pressure. The efficiency of coupling this compound during the synthesis of these inhibitors directly impacts the overall yield and purity of the final drug substance.

General Mechanism of Peptide Coupling Reagents

The diagram below illustrates the general mechanism by which common coupling reagents activate the carboxylic acid of an N-protected amino acid to facilitate peptide bond formation.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid N-Protected Amino Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU, PyBOP) Coupling_Reagent->Activated_Intermediate Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Intermediate->Peptide_Bond Nucleophilic Attack Amine Free Amine (H₂N-R') Amine->Peptide_Bond

Caption: General mechanism of carboxylic acid activation and coupling.

References

A Comparative Guide to Protecting Groups in Large-Scale Peptide Synthesis: N-Ethoxycarbonyl-L-phenylalanine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice of an N-terminal protecting group for amino acids is a critical decision that significantly impacts process efficiency, purity of the final product, and overall cost. This guide provides a comprehensive cost-benefit analysis of using N-Ethoxycarbonyl-L-phenylalanine and compares its performance with two widely used alternatives: N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine) and N-benzyloxycarbonyl-L-phenylalanine (Cbz-L-phenylalanine).

The selection of a suitable protecting group is fundamental in peptide synthesis to prevent unwanted side reactions at the N-terminus of the amino acid during peptide bond formation. The ideal protecting group should be easy to introduce, stable during the coupling reaction, and readily removable under mild conditions that do not compromise the integrity of the growing peptide chain. This analysis delves into the experimental data and practical considerations for each of these three protecting groups in the context of large-scale production.

Performance and Cost Comparison

A thorough evaluation of this compound, Boc-L-phenylalanine, and Cbz-L-phenylalanine reveals distinct advantages and disadvantages for each in a large-scale synthesis setting. The following table summarizes key quantitative data to facilitate a direct comparison.

ParameterThis compoundN-tert-butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine)N-benzyloxycarbonyl-L-phenylalanine (Cbz-L-phenylalanine)
Typical Yield Data not readily available in direct comparative studies.High, often >95% per coupling step.Generally high, comparable to Boc.
Crude Peptide Purity Data not readily available in direct comparative studies.Generally high, dependent on sequence.Can be lower due to side reactions during deprotection.
Deprotection Conditions Typically basic hydrolysis (e.g., NaOH).Acidic conditions (e.g., Trifluoroacetic acid - TFA).Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1][2]
Reagent Cost (Starting Material) ModerateLow to ModerateLow
Bulk Price (per kg) Varies by supplier, generally competitive.~$400 - $2000 USDVaries, generally cost-effective.
Safety & Handling Deprotection with NaOH requires careful handling.TFA is corrosive and requires specialized handling.Hydrogenation requires specialized equipment and carries a risk of fire/explosion. HBr is highly corrosive.
Waste Disposal Neutralization of basic waste.Neutralization of acidic waste containing TFA.Disposal of heavy metal catalyst and acidic waste.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups. Below are representative experimental protocols for the introduction of each protecting group onto L-phenylalanine and a general protocol for solid-phase peptide synthesis.

Synthesis of N-Protected L-Phenylalanine Derivatives

This compound: A common method for the synthesis of N-ethoxycarbonyl amino acids involves the reaction of the amino acid with ethyl chloroformate in an aqueous alkaline solution.

  • Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide at 0-5°C.

  • Add ethyl chloroformate dropwise while maintaining the pH of the reaction mixture between 9 and 10 by the simultaneous addition of a sodium hydroxide solution.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine): The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride).

  • Suspend L-phenylalanine in a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide or triethylamine, to dissolve the amino acid and maintain a basic pH.

  • Add di-tert-butyl dicarbonate to the solution and stir at room temperature for several hours.

  • After the reaction is complete, remove the dioxane by evaporation.

  • Acidify the remaining aqueous solution with a weak acid, such as citric acid, to precipitate the Boc-L-phenylalanine.

  • Filter the product, wash with water, and dry.

N-benzyloxycarbonyl-L-phenylalanine (Cbz-L-phenylalanine): The Cbz group is introduced using benzyl chloroformate.

  • Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide at 0°C.

  • Add benzyl chloroformate and a solution of sodium hydroxide simultaneously to the vigorously stirred solution, maintaining the temperature and pH.

  • After the addition, continue to stir the reaction mixture for an hour.

  • Extract the unreacted benzyl chloroformate with an organic solvent.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the Cbz-L-phenylalanine.

  • Collect the product by filtration, wash with cold water, and dry.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized workflow for SPPS, which is the standard method for large-scale peptide production. The specific deprotection steps will vary based on the chosen N-terminal protecting group.

  • Resin Swelling: Swell the solid support resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal N-protected amino acid to the resin using a coupling agent (e.g., DCC, HBTU).

  • Washing: Wash the resin to remove excess reagents and by-products.

  • Deprotection: Remove the N-terminal protecting group.

    • Boc: Treat with a solution of TFA in DCM.

    • Cbz: Not typically used in SPPS due to harsh deprotection conditions.

    • Ethoxycarbonyl: Treat with a suitable basic solution.

  • Neutralization: Neutralize the resulting amine salt with a base like diisopropylethylamine (DIEA).

  • Washing: Wash the resin.

  • Coupling of the Next Amino Acid: Couple the next N-protected amino acid.

  • Repeat: Repeat the washing, deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide chain is complete, cleave the peptide from the resin and remove any side-chain protecting groups simultaneously.

  • Purification: Purify the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The choice of protecting group strategy is a critical upstream decision that influences the entire workflow of peptide synthesis, from the initial protection of the amino acid to the final purification of the peptide.

G General Peptide Synthesis Workflow cluster_0 Amino Acid Protection cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Purification & Analysis L-Phenylalanine L-Phenylalanine Protection Reagent Protection Reagent L-Phenylalanine->Protection Reagent Reaction Protected L-Phenylalanine Protected L-Phenylalanine Protection Reagent->Protected L-Phenylalanine Coupling 1 Coupling 1 Protected L-Phenylalanine->Coupling 1 1st Amino Acid Resin Resin Resin->Coupling 1 Deprotection 1 Deprotection 1 Coupling 1->Deprotection 1 Coupling 2 Coupling 2 Deprotection 1->Coupling 2 Deprotection 2 Deprotection 2 Coupling 2->Deprotection 2 Elongation ... Deprotection 2->Elongation Final Cleavage Final Cleavage Elongation->Final Cleavage Crude Peptide Crude Peptide Final Cleavage->Crude Peptide RP-HPLC RP-HPLC Crude Peptide->RP-HPLC Pure Peptide Pure Peptide RP-HPLC->Pure Peptide Analysis Analysis Pure Peptide->Analysis

A generalized workflow for peptide synthesis.

The logical flow of large-scale peptide synthesis involves several key decision points where the choice of protecting group has a significant impact.

G Decision Framework for Protecting Group Selection Start Start Define Peptide Sequence & Scale Define Peptide Sequence & Scale Start->Define Peptide Sequence & Scale Evaluate Protecting Group Options Evaluate Protecting Group Options Define Peptide Sequence & Scale->Evaluate Protecting Group Options Cost Analysis Cost Analysis Evaluate Protecting Group Options->Cost Analysis Economic Feasibility Process Safety & Environmental Impact Process Safety & Environmental Impact Evaluate Protecting Group Options->Process Safety & Environmental Impact Regulatory & Safety Yield & Purity Requirements Yield & Purity Requirements Evaluate Protecting Group Options->Yield & Purity Requirements Quality & Efficiency Select Optimal Protecting Group Select Optimal Protecting Group Cost Analysis->Select Optimal Protecting Group Process Safety & Environmental Impact->Select Optimal Protecting Group Yield & Purity Requirements->Select Optimal Protecting Group Develop Synthesis Protocol Develop Synthesis Protocol Select Optimal Protecting Group->Develop Synthesis Protocol Scale-up Production Scale-up Production Develop Synthesis Protocol->Scale-up Production Final Product Final Product Scale-up Production->Final Product

A logical framework for selecting a protecting group.

Conclusion

The choice between this compound, Boc-L-phenylalanine, and Cbz-L-phenylalanine for large-scale peptide synthesis is a multifaceted decision.

  • Boc-L-phenylalanine remains a popular choice for SPPS due to its high efficiency and the well-established protocols. However, the use of the corrosive reagent TFA for deprotection is a significant drawback in terms of safety and handling on an industrial scale.

  • Cbz-L-phenylalanine , while historically significant and cost-effective, is less commonly used in modern large-scale SPPS. The deprotection via catalytic hydrogenation requires specialized equipment and carries safety risks, and the alternative of using strong acids can lead to side reactions.

  • This compound presents a potentially milder alternative, with deprotection under basic conditions. While comprehensive comparative data on its performance in large-scale peptide synthesis is not as readily available as for Boc and Cbz, its cost-effectiveness and potentially safer deprotection protocol make it a viable candidate for further investigation and process optimization.

Ultimately, the optimal choice will depend on the specific requirements of the target peptide, the scale of production, and the available manufacturing infrastructure. A thorough process development and cost-benefit analysis, considering all aspects from raw material sourcing to waste disposal, is essential for making an informed decision.

References

A Comparative Guide to the Characterization of Peptides Synthesized with N-Ethoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with high purity and yield is a cornerstone of drug discovery and various scientific endeavors. The choice of N-protecting group for amino acids is a critical parameter that significantly influences the efficiency of peptide synthesis and the characteristics of the final product. While tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are the most ubiquitously employed N-protecting groups in solid-phase peptide synthesis (SPPS), alternative protecting groups are continually explored to address specific challenges in peptide chemistry. This guide provides a comparative overview of the characterization of peptides synthesized using N-Ethoxycarbonyl-L-phenylalanine, contrasting its performance with the well-established Boc and Fmoc alternatives.

Performance Comparison of N-Protecting Groups for L-Phenylalanine

The selection of an N-protecting group impacts several key aspects of peptide synthesis, including coupling efficiency, deprotection conditions, and the potential for side reactions. A summary of the performance characteristics of N-Ethoxycarbonyl, Boc, and Fmoc protecting groups for L-phenylalanine is presented below. It is important to note that direct, head-to-head comparative experimental data for this compound is limited in publicly available literature. The presented data for N-Ethoxycarbonyl is based on general principles and data from related protecting groups, while the data for Boc and Fmoc are derived from extensive studies.

ParameterThis compoundBoc-L-phenylalanineFmoc-L-phenylalanine
Deprotection Condition Mildly acidic or hydrogenolysisStrong acid (e.g., TFA)Mild base (e.g., 20% piperidine in DMF)
Typical Single Coupling Efficiency Expected to be >98%>99%[1]>99%
Crude Peptide Purity Sequence-dependent>70%[1]Generally high, sequence-dependent
Final Purified Peptide Yield Sequence-dependent5-20%[1]Typically 10-50%, sequence-dependent
Key Advantages Potentially milder deprotection than Boc; orthogonal to Fmoc.Robust, well-established chemistry.Mild deprotection conditions, orthogonal to Boc.
Key Disadvantages Limited literature and established protocols; potential for side reactions during deprotection.Harsh acidic deprotection can cleave sensitive side-chain protecting groups.Piperidine is toxic; potential for diketopiperazine formation and other side reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the outcomes of peptide synthesis using different protecting groups.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides on a solid support follows a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle Resin Solid Support (Resin) Deprotection N-terminal Deprotection Fmoc_AA Fmoc-Protected Amino Acid Activation Carboxyl Group Activation Fmoc_AA->Activation Boc_AA Boc-Protected Amino Acid Boc_AA->Activation Etoc_AA N-Ethoxycarbonyl Protected Amino Acid Etoc_AA->Activation Deprotection->Activation Coupling Coupling Activation->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

A generalized workflow for solid-phase peptide synthesis (SPPS).
N-Ethoxycarbonyl Deprotection Protocol (Theoretical)

While specific, validated protocols for the deprotection of N-Ethoxycarbonyl groups in SPPS are not widely documented, the cleavage would likely be achieved under mildly acidic conditions or through hydrogenolysis.

Materials:

  • N-Ethoxycarbonyl-peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Palladium on carbon (Pd/C) and a hydrogen source

  • Scavengers (e.g., triisopropylsilane, water)

Procedure (Acidic Cleavage):

  • Swell the N-Ethoxycarbonyl-peptide-resin in DCM.

  • Prepare a cleavage cocktail containing a mild concentration of TFA in DCM with appropriate scavengers.

  • Add the cleavage cocktail to the resin and incubate at room temperature with gentle agitation.

  • Monitor the reaction for completion.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide with cold diethyl ether.

Boc Deprotection Protocol

The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA).

Materials:

  • Boc-peptide-resin

  • DCM

  • TFA

  • Scavengers (e.g., triisopropylsilane, water, thioanisole)

Procedure:

  • Swell the Boc-peptide-resin in DCM.

  • Prepare a cleavage cocktail of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[2]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide with cold diethyl ether.

Fmoc Deprotection Protocol

The Fmoc group is labile to basic conditions, with piperidine being the most common reagent.

Materials:

  • Fmoc-peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

Characterization of Synthesized Peptides

Regardless of the protecting group used, the final peptide product must be rigorously characterized to confirm its identity, purity, and quantity.

Peptide Characterization Workflow

Characterization_Workflow Crude_Peptide Crude Peptide HPLC HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide HPLC->Pure_Peptide MS Mass Spectrometry (MS) Pure_Peptide->MS Identity & Mass Amino_Acid_Analysis Amino Acid Analysis Pure_Peptide->Amino_Acid_Analysis Composition NMR NMR Spectroscopy Pure_Peptide->NMR Structure CD Circular Dichroism Pure_Peptide->CD Secondary Structure Biological_Assay Biological Activity Assay Pure_Peptide->Biological_Assay Function Signaling_Pathway Peptide Synthesized Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

References

Safety Operating Guide

Proper Disposal of N-Ethoxycarbonyl-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling N-Ethoxycarbonyl-L-phenylalanine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on available safety data sheets.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves and clothing to prevent skin exposure[1]. Ensure adequate ventilation in the work area[1][2]. In case of accidental spills, prevent the substance from entering drains, waterways, or soil[3]. Small spills should be carefully swept up and placed in a suitable, closed container for disposal[2][4].

Summary of Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Protective gloves, clothing, and eye protection.[1][2]
Handling Use in a well-ventilated area. Avoid dust formation.[1][2]
Spill Containment Prevent entry into drains, waterways, and soil.[3]
Spill Cleanup Sweep up and place in a suitable, closed container for disposal.[2][4]
Primary Disposal Method Dispose of contents and container to an approved waste disposal plant.[1][3]
Regulatory Compliance Disposal must be in accordance with local and national regulations.[5]
Professional Disposal Entrust disposal to a licensed waste disposal company.[5]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. The following steps outline the general workflow:

  • Collection of Waste : Carefully collect the this compound waste, including any contaminated materials, into a suitable and properly labeled container.

  • Secure Storage : Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Contact a Licensed Waste Disposal Company : Engage a certified waste disposal company that is qualified to handle chemical waste.

  • Provide Documentation : Furnish the disposal company with all necessary information regarding the chemical, including the Safety Data Sheet (SDS).

  • Arrange for Pickup and Disposal : Schedule a pickup of the waste material. The licensed company will then transport and dispose of the chemical in accordance with all applicable local and national regulations.

It is imperative to not dispose of this compound down the drain or in general waste streams[3][4][6].

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation Preparation cluster_storage Interim Storage cluster_disposal Professional Disposal A Collect Waste (this compound & contaminated materials) B Securely Seal & Label Container A->B C Store in Designated Secure Area B->C D Contact Licensed Waste Disposal Company C->D E Provide Safety Data Sheet (SDS) D->E F Arrange for Waste Pickup E->F G Final Disposal by Licensed Company (in accordance with regulations) F->G

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of N-Ethoxycarbonyl-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Ethoxycarbonyl-L-phenylalanine, including detailed operational and disposal plans, to foster a culture of safety and precision in your work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

Body PartRequired PPENotes
Eyes/Face Safety glasses with side-shields or goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards is recommended.[1]
Skin/Body Chemical-resistant gloves, long-sleeved clothing, and a chemical-resistant apron.Choose body protection appropriate for the amount and concentration of the substance being used.[2][3][4]
Respiratory Generally not required under normal use with adequate ventilation.If dust or aerosols are generated, a dust mask (e.g., N95) or a respirator with a dust filter should be used.[2][3][4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes risks. Follow these procedural steps for safe laboratory operations.

1. Engineering Controls and Preparation:

  • Ventilation: Always work in a well-ventilated area. The use of a fume hood or local exhaust ventilation is strongly recommended to control airborne contaminants, especially where dust may be generated.[2][4]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

2. Safe Handling Procedures:

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[3][4]

  • Minimize Dust: Handle the solid material carefully to avoid the formation of dust and aerosols.[3][4]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2][3][4][5] Contaminated clothing should be removed and washed before reuse.[7]

3. Storage:

  • Container: Keep the container tightly closed.[3][4][5][6]

  • Conditions: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]

4. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[5][8]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water, and remove contaminated clothing.[3][4][5][8][9] If irritation persists, seek medical advice.[6][7]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[5][7] If present, remove contact lenses and continue rinsing.[5][7] Persistent irritation warrants medical attention.[6][7][8]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[3][5][9]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Classification: This material may be classified as hazardous waste. All disposal practices must comply with federal, state, and local regulations.[8]

  • Disposal Method: Dispose of the waste material at an approved waste disposal plant.[5][7] It is advisable to entrust the disposal to a licensed waste disposal company.[6]

  • Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[6][8] Do not reuse empty containers.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_prep Before You Begin cluster_response Emergency Response cluster_end Post-Handling prep Preparation handling Handling prep->handling Proceed to handling storage Storage handling->storage After use spill Spill or Exposure handling->spill If occurs disposal Disposal handling->disposal Generate waste first_aid Administer First Aid spill->first_aid waste_collection Collect Waste disposal->waste_collection ppe Wear Appropriate PPE ventilation Ensure Proper Ventilation

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethoxycarbonyl-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Ethoxycarbonyl-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.